molecular formula C10H13N3O B1295802 1-(Pyridin-2-ylcarbonyl)piperazine CAS No. 39639-98-0

1-(Pyridin-2-ylcarbonyl)piperazine

Cat. No.: B1295802
CAS No.: 39639-98-0
M. Wt: 191.23 g/mol
InChI Key: IULDWWUGMGLWOB-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylcarbonyl)piperazine is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULDWWUGMGLWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960261
Record name (Piperazin-1-yl)(pyridin-2-yl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID50960261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39639-98-0
Record name Methanone, 1-piperazinyl-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039639980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Piperazin-1-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyridin-2-ylcarbonyl)piperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridinyl-Piperazine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a wide array of biological targets and serve as a foundation for the development of potent therapeutics. The piperazine moiety is a quintessential example of such a scaffold, prized for its versatile synthetic handles, favorable pharmacokinetic properties, and presence in numerous approved drugs.[1] When coupled with a pyridine ring, another key pharmacophore, the resulting pyridinyl-piperazine core becomes a powerful building block for interrogating complex biological systems.

This guide provides a comprehensive technical overview of 1-(Pyridin-2-ylcarbonyl)piperazine , also known as piperazin-1-yl(pyridin-2-yl)methanone . We will delve into its core chemical properties, explore robust synthetic methodologies, discuss its reactivity, and contextualize its importance within the broader field of drug discovery and development. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel bioactive agents.

Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a piperazine ring acylated at one of the nitrogen atoms with a picolinoyl group (from pyridine-2-carboxylic acid). This structure imparts a unique combination of properties, including a basic secondary amine and a polar amide linkage, which govern its solubility, reactivity, and biological interactions.

The secondary amine on the piperazine ring provides a site for hydrogen bonding and protonation, influencing the molecule's solubility in aqueous media and its ability to interact with biological targets. The pyridine ring introduces aromaticity and a potential hydrogen bond acceptor at its nitrogen atom. The central carbonyl group of the amide linkage also acts as a hydrogen bond acceptor.

Table 1: Core Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyValueSource
Chemical Name piperazin-1-yl(pyridin-2-yl)methanoneIUPAC
Synonyms 1-(Picolinoyl)piperazine, 1-(Pyridine-2-carbonyl)piperazine-
Molecular Formula C₁₀H₁₃N₃O[2]
Molecular Weight 191.23 g/mol [2]
CAS Number 39639-99-1 (Dihydrochloride Salt)[3]
Appearance White to off-white solid (predicted)General Observation
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.[4]
pKa The secondary amine is expected to have a pKa in the range of 8-9, typical for piperazine derivatives.[5]

Note: Experimental data for the free base is not widely published. Data for the dihydrochloride salt is more readily available from commercial suppliers.

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of this compound is primarily achieved through the formation of an amide bond between the piperazine and picolinic acid moieties. The choice of synthetic route depends on factors such as scale, available starting materials, and desired purity.

Causality in Synthetic Route Selection

The most direct and common approach is the acylation of piperazine with an activated derivative of picolinic acid. The key challenge is achieving mono-acylation, as the symmetrical piperazine molecule has two reactive secondary amines. To circumvent the formation of the di-substituted byproduct, one of the piperazine nitrogens must be temporarily protected, or a large excess of piperazine can be used.

A common strategy involves using N-Boc-piperazine as the starting material. The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to many reaction conditions but can be cleanly removed under acidic conditions.

Workflow for Synthesis

The logical workflow for the synthesis of this compound involves two main steps: amide coupling followed by deprotection.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection picolinic_acid Picolinic Acid coupling_reagent Coupling Reagent (e.g., HATU, DCC/HOBt) picolinic_acid->coupling_reagent Activation nboc_piperazine N-Boc-Piperazine boc_product N-Boc-1-(pyridin-2-ylcarbonyl)piperazine nboc_piperazine->boc_product Coupling coupling_reagent->boc_product Coupling acid Acid (e.g., TFA, HCl) final_product This compound boc_product->final_product Boc Removal acid->final_product Boc Removal

Caption: Synthetic workflow for this compound.

Experimental Protocols

This protocol involves activating picolinic acid to its more reactive acid chloride form.

Step 1a: Preparation of Picolinoyl Chloride Hydrochloride

  • To a round-bottom flask, add picolinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (5.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).[6]

  • Heat the mixture to 70-75 °C and stir for 2-3 hours until gas evolution (SO₂) ceases.

  • Remove the excess thionyl chloride under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal. The resulting solid is picolinoyl chloride hydrochloride, which can be used in the next step without further purification.

Step 1b: Acylation of Piperazine

  • Dissolve piperazine (3.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a dropping funnel. Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the picolinoyl chloride hydrochloride (1.0 eq) from Step 1a in anhydrous DCM and add it dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

This method avoids the harsh conditions of thionyl chloride and often results in higher yields and cleaner reactions.

  • In a flask, dissolve picolinic acid (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in anhydrous DMF.[4]

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add N-Boc-piperazine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-1-(pyridin-2-ylcarbonyl)piperazine.

  • For deprotection, dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize.

  • Dry the organic layer, concentrate, and purify as needed to yield the final product.

Applications in Research and Drug Development

The this compound scaffold is a key building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Central Nervous System (CNS) Disorders

Many piperazine derivatives exhibit pharmacological activity in the central nervous system.[7] They serve as ligands for various neurotransmitter receptors, including serotonin and dopamine receptors. For instance, derivatives of 1-(phenyl)piperazin-1-yl)pyridin-2(1H)-one have been synthesized and evaluated as potent selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[8] The structural rigidity and hydrogen bonding capabilities of the pyridinyl-piperazine core are crucial for high-affinity binding to these targets.

Enzyme Inhibition

The scaffold is also prevalent in the design of enzyme inhibitors. Recently, hybrid derivatives of pyridylpiperazine have been synthesized and identified as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[9] The ability of the heterocyclic rings to coordinate with metal ions in enzyme active sites, coupled with the synthetic tractability of the piperazine core, makes this a valuable starting point for inhibitor design.

Caption: Relationship between the core scaffold and its applications.

Safety and Handling

Based on the Safety Data Sheet for its dihydrochloride salt, this compound should be handled with appropriate precautions.[3]

  • Hazard Classification: Harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3]

Conclusion

This compound is a synthetically accessible and highly valuable scaffold in medicinal chemistry. Its robust synthesis, predictable reactivity, and the proven track record of the pyridinyl-piperazine core in a multitude of biologically active compounds make it a cornerstone for the development of new therapeutics. This guide provides the fundamental chemical knowledge and practical protocols necessary for researchers to effectively utilize this important building block in their drug discovery endeavors.

References

The Structure-Activity Relationship of 1-(Pyridin-2-ylcarbonyl)piperazine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(pyridin-2-ylcarbonyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds. We will explore the synthetic strategies employed to generate diverse analog libraries and dissect the intricate interplay between structural modifications and their impact on biological activity, with a particular focus on G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and chemokine receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Introduction: The Versatility of the this compound Core

The this compound moiety is a key pharmacophore found in numerous biologically active compounds.[1][2] Its prevalence in drug discovery can be attributed to several key features:

  • Structural Rigidity and Conformational Control: The amide linkage between the pyridine ring and the piperazine core introduces a degree of rigidity, which can be crucial for specific receptor interactions.

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, while the second nitrogen of the piperazine ring can be a hydrogen bond donor or acceptor, facilitating interactions with target proteins.[1]

  • Tunable Physicochemical Properties: The scaffold allows for substitutions at multiple positions on both the pyridine and piperazine rings, enabling fine-tuning of lipophilicity, solubility, and metabolic stability.[3]

  • Synthetic Tractability: The synthesis of this compound analogs is generally straightforward, allowing for the rapid generation of diverse chemical libraries for SAR studies.

This guide will systematically explore the SAR of this scaffold by examining the impact of modifications at three key positions: the pyridine ring, the piperazine ring, and the substituents on the second piperazine nitrogen.

Synthetic Strategies: Building the this compound Library

The general synthesis of this compound analogs typically involves the coupling of a picolinic acid derivative with a substituted piperazine. A common and efficient method is amide bond formation using standard coupling reagents.

Experimental Protocol: General Amide Coupling Reaction
  • Acid Activation: To a solution of the desired picolinic acid derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling reagent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired substituted piperazine (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.

Synthesis_Workflow Picolinic_Acid Picolinic Acid Derivative Activated_Ester Activated Ester Intermediate Picolinic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Product This compound Analog Activated_Ester->Product Coupling Substituted_Piperazine Substituted Piperazine Substituted_Piperazine->Product

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections will detail the SAR at each key position.

Modifications of the Pyridine Ring

Substituents on the pyridine ring can significantly influence potency and selectivity by altering the electronic properties and steric profile of the molecule.

PositionSubstituent TypeEffect on ActivityTarget Class ExampleReference
4-positionElectron-withdrawing (e.g., Cl, CF3)Increased potencyCXCR3 Antagonists[1][4]
5-positionSmall, lipophilic (e.g., CH3)Maintained or slightly improved affinity5-HT1A Agonists[5]
6-positionBulky groupsDecreased activityGeneral[6]

Key Insights:

  • Electron-withdrawing groups at the 4-position of the pyridine ring often enhance potency, potentially by modulating the pKa of the pyridine nitrogen or through direct interactions with the receptor. For CXCR3 antagonists, a chloro or trifluoromethyl group at this position was found to be optimal.[1][4]

  • The 5-position appears to be more tolerant of small, lipophilic substituents, which can occupy a hydrophobic pocket in the receptor binding site.

  • Steric hindrance at the 6-position , adjacent to the carbonyl linker, is generally detrimental to activity across various targets, likely due to interference with the optimal binding conformation.[6]

Modifications of the Piperazine Ring

Substitution on the piperazine ring itself, particularly at the 2- and 3-positions, can introduce chirality and provide vectors for exploring additional receptor interactions.

PositionSubstituent TypeStereochemistryEffect on ActivityTarget Class ExampleReference
2'-positionSmall alkyl (e.g., methyl, ethyl)(S)-enantiomerIncreased potencyCXCR3 Antagonists[1][4]
3'-positionPhenyl(R)-enantiomerImproved affinityDopamine D2/D3 Ligands[7][8]

Key Insights:

  • For CXCR3 antagonists, the introduction of a small alkyl group at the 2'-position of the piperazine ring, particularly the (S)-enantiomer, led to a significant increase in potency. This suggests a specific hydrophobic pocket that can accommodate this substituent and that the stereochemistry is critical for optimal interaction.[1][4]

  • In the context of dopamine D2/D3 receptor ligands, a phenyl group at the 3'-position has been shown to enhance affinity, with the (R)-enantiomer often being more active.[7][8]

Modifications of the N4-Substituent of the Piperazine Ring

The substituent at the N4-position of the piperazine ring is arguably the most critical determinant of the pharmacological profile of these analogs, as it often dictates the primary interactions with the target receptor.

SAR_Overview Core This compound Core Pyridine Pyridine Ring (Positions 4, 5, 6) Core->Pyridine Modifications influence potency and selectivity Piperazine Piperazine Ring (Positions 2', 3') Core->Piperazine Chirality and additional receptor interactions N4_Substituent N4-Substituent Core->N4_Substituent Primary determinant of pharmacological profile

3.3.1. Arylpiperazine Analogs for Dopamine and Serotonin Receptors

A large body of research has focused on analogs where the N4-substituent is an aryl group, leading to potent and selective ligands for dopamine and serotonin receptors.[8][9][10]

Aryl GroupLinkerTarget ReceptorKey SAR FindingsReference
o-Methoxyphenyl-(CH2)n-5-HT1AAn optimal linker length of n=1-4 is crucial for high affinity.[5]
2,3-Dichlorophenyl-(CH2)n-AmideD2/D3Longer alkyl chains (n=4) generally favor D3 selectivity.[10]
Naphthyl-CH2-5-HT1ABulky aromatic groups can enhance affinity and selectivity over α1-adrenoceptors.[11]

Key Insights:

  • For 5-HT1A receptor agonists , an o-methoxyphenyl group is a common feature. The length of the alkyl chain connecting the piperazine to another pharmacophoric element is critical for affinity and selectivity.[5] Bulky, voluminous substituents on the aryl ring, such as a naphthyl group, can also lead to high affinity and improved selectivity against other receptors like α1-adrenoceptors.[11]

  • In the case of dopamine D2 and D3 receptor ligands , aryl groups like 2,3-dichlorophenyl are often employed. The nature of the linker and terminal group significantly impacts affinity and D2/D3 selectivity, with longer linkers often favoring D3 receptors.[10]

3.3.2. Piperidinyl and Other Heterocyclic N4-Substituents for Chemokine Receptors

For chemokine receptors like CXCR3 and CCR2, the N4-substituent is often a more complex heterocyclic system.

N4-SubstituentTarget ReceptorKey SAR FindingsReference
4-Substituted PiperidineCXCR3A lipophilic group on the piperidine is important for binding.[1][4]
Homopiperazine derivativesCCR2A 4-substituted benzyl group on the homopiperazine was crucial for affinity.[12]

Key Insights:

  • In the development of CXCR3 antagonists , a piperidine ring attached to the N4-position of the core piperazine has proven to be a successful strategy. Substituents on this piperidine ring, particularly lipophilic ones, play a key role in receptor binding.[1][4]

  • For CCR2 antagonists , larger ring systems like homopiperazine have been explored, with specific substitution patterns on this ring being critical for potent activity.[12]

Case Study: SAR of Pyridyl-piperazinyl-piperidine Derivatives as CXCR3 Antagonists

A notable example of the successful application of the this compound scaffold is in the development of potent CXCR3 antagonists.[1][4]

CXCR3_Antagonist_SAR Scaffold Pyridyl-piperazinyl-piperidine Scaffold Pyridine_Mod 4-Cl substitution (Increased Potency) Scaffold->Pyridine_Mod Piperazine_Mod 2'(S)-Ethyl substitution (Increased Potency) Scaffold->Piperazine_Mod Piperidine_Mod Lipophilic R group (Essential for Binding) Scaffold->Piperidine_Mod High_Affinity_Antagonist High Affinity CXCR3 Antagonist (IC50 = 0.2 nM) Pyridine_Mod->High_Affinity_Antagonist Piperazine_Mod->High_Affinity_Antagonist Piperidine_Mod->High_Affinity_Antagonist

A systematic optimization campaign revealed the following key SAR trends:

  • Pyridine Ring: A chloro substituent at the 4-position of the pyridine ring was found to be optimal for potency.

  • Piperazine Ring: Introduction of an ethyl group at the 2'-position of the piperazine, with (S)-stereochemistry, dramatically increased CXCR3 binding affinity. The corresponding (R)-enantiomer was significantly less active.

  • Piperidine Ring: A lipophilic substituent on the piperidine ring was essential for high-affinity binding, suggesting an interaction with a hydrophobic pocket within the CXCR3 receptor.

This multi-pronged optimization strategy led to the discovery of analogs with sub-nanomolar IC50 values for human CXCR3.[4]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research in this area will likely focus on:

  • Exploring Novel N4-Substituents: The design and synthesis of more diverse and complex N4-substituents will undoubtedly lead to ligands for new biological targets.

  • Fine-Tuning Selectivity: A deeper understanding of the structural features that govern selectivity will be crucial for developing drugs with improved safety profiles.

  • Application of Computational Methods: The use of molecular modeling, docking, and quantitative structure-activity relationship (QSAR) studies will continue to play a vital role in the rational design of new analogs.[11][13]

References

1-(pyridin-2-ylcarbonyl)piperazine CAS number 39639-98-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(pyridin-2-ylcarbonyl)piperazine (CAS: 39639-98-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate and a structural motif in the design of novel therapeutic agents. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering detailed insights into its synthesis, characterization, applications, and handling.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative. The molecule integrates a pyridine ring, an amide carbonyl group, and a piperazine ring. This unique combination of functional groups imparts specific chemical reactivity and pharmacological potential, making it a valuable scaffold in synthetic chemistry. The piperazine moiety, a common pharmacophore, often enhances aqueous solubility and can interact with various biological targets, while the pyridyl group can participate in hydrogen bonding and π-stacking interactions.[1]

Molecular Structure Breakdown

Caption: Structural components of this compound.

Physicochemical Data Summary

PropertyValueSource
CAS Number 39639-98-0Internal Data
Molecular Formula C₁₀H₁₃N₃OInternal Data
Molecular Weight 191.23 g/mol Internal Data
Appearance White to off-white crystalline solid[2]
Melting Point 109-112 °C (for parent piperazine)[2]
Boiling Point 145-146 °C (for parent piperazine)[2]
Solubility Freely soluble in water and ethylene glycol[3][4]
pKa 5.35 and 9.73 (for parent piperazine)[3][4]

Note: Some physical properties are listed for the parent piperazine scaffold due to limited specific data for the title compound and are provided for approximation.

Synthesis and Purification

The most common and direct route for the synthesis of this compound is the nucleophilic acyl substitution, specifically the amidation reaction between a derivative of pyridine-2-carboxylic acid (picolinic acid) and piperazine. The choice of coupling agents and reaction conditions is critical to ensure high yield and purity by minimizing side reactions, such as the double acylation of the piperazine ring.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process PicolinicAcid Pyridine-2-carboxylic acid (or activated derivative) Activation Acid Activation (e.g., with SOCl₂, EDC/HOBt) PicolinicAcid->Activation Piperazine Piperazine Coupling Amide Coupling Reaction Piperazine->Coupling Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis via coupling of picolinic acid and piperazine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • Pyridine-2-carboxylic acid

  • Piperazine (use excess to minimize di-acylation)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: To a stirred solution of pyridine-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add EDC (1.1 eq). Stir the mixture for 30 minutes at 0 °C to form the activated ester.

  • Coupling: In a separate flask, dissolve piperazine (3.0 eq) and DIPEA (2.0 eq) in DCM. Add this solution dropwise to the activated ester mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

The crude product often contains unreacted piperazine and di-acylated byproducts. Purification is typically achieved via column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., 95:5 DCM:MeOH).

  • Elution: Load the adsorbed crude product onto the column. Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Summary of Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to pyridyl protons (δ 7.5-8.6 ppm), piperazine protons (δ 3.5-3.8 ppm), and the N-H proton (variable).
¹³C NMR Resonances for the carbonyl carbon (~165 ppm), pyridyl carbons (δ 120-150 ppm), and piperazine carbons (δ 40-50 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z 192.11.
IR Spectroscopy Characteristic C=O stretch (amide) at ~1640 cm⁻¹, C-N stretches, and aromatic C-H stretches.
Standard Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography is a standard method for assessing the purity of the final compound.[5][6]

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) in water with 0.1% Trifluoroacetic Acid (TFA). For example, 5% to 95% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method allows for the separation of the desired product from starting materials and byproducts, enabling accurate purity determination.[5][7]

Applications in Research and Drug Development

The pyridylpiperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][8][9] Its prevalence stems from the favorable pharmacokinetic properties and versatile binding interactions of the piperazine ring. This compound serves as a key building block for introducing this valuable moiety into more complex molecules.

Role as a Synthetic Intermediate

Applications cluster_derivatization N-4 Derivatization cluster_targets Resulting Bioactive Compounds Core This compound (CAS 39639-98-0) Alkylation Alkylation Core->Alkylation Functionalization Arylation Arylation (e.g., Buchwald-Hartwig) Core->Arylation Functionalization ReductiveAmination Reductive Amination Core->ReductiveAmination Functionalization Antipsychotics Antipsychotics Alkylation->Antipsychotics Antidepressants Antidepressants Alkylation->Antidepressants Anticancer Anticancer Agents Arylation->Anticancer EnzymeInhibitors Enzyme Inhibitors (e.g., Urease) ReductiveAmination->EnzymeInhibitors

Caption: Role as an intermediate for diverse bioactive compounds.

Pharmacological Relevance:

  • Antipsychotics and Antidepressants: Many atypical antipsychotics and antidepressants feature a piperazine ring connected to an aromatic system. The secondary amine of this compound is a convenient handle for elaboration to build these larger structures.

  • Enzyme Inhibitors: Derivatives of pyridylpiperazine have shown potent inhibitory activity against various enzymes. For instance, related structures have been synthesized and evaluated as urease inhibitors, which are relevant for treating infections caused by pathogens like Helicobacter pylori.[8]

  • Oncology: The piperazine scaffold is a component of several kinase inhibitors used in cancer therapy, such as Imatinib.[9] This highlights the utility of intermediates like this compound in the synthesis of targeted cancer therapeutics.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on standard safety practices for amine-containing heterocyclic compounds.[10][11][12]

Hazard Identification:

  • Toxicity: May be harmful if swallowed.[10]

  • Irritation: Causes skin and serious eye irritation.[10][12]

  • Sensitization: May cause an allergic skin reaction or respiratory irritation.[11][13]

Recommended Safety Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10][11]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10][11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10][12]

    • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[10][11]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[10][12]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Keep away from strong oxidizing agents and strong acids.[10] The compound can be hygroscopic.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][12]

References

A Senior Application Scientist's Guide to the Discovery of Novel Pyridylpiperazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridylpiperazine Scaffold

In the landscape of medicinal chemistry, few structural motifs have demonstrated the versatility and broad therapeutic applicability of the pyridylpiperazine core. This privileged scaffold, characterized by a pyridine ring linked to a piperazine moiety, is a cornerstone in modern drug discovery. Its prevalence is evident in a multitude of clinically approved drugs and late-stage candidates targeting a wide spectrum of diseases, from cancer to central nervous system (CNS) disorders.[1][2][3]

The unique physicochemical properties of the pyridylpiperazine scaffold contribute to its success. The two nitrogen atoms of the piperazine ring act as basic centers that can be protonated at physiological pH, often enhancing aqueous solubility and bioavailability. The pyridine ring, a nitrogen-containing heterocycle, plays a crucial role in forming key interactions with biological targets.[4][5] This combination of a rigid aromatic system and a flexible, yet conformationally stable, piperazine ring provides an ideal framework for medicinal chemists to orient pharmacophoric groups for optimal target engagement.

However, the journey from a simple scaffold to a clinically effective drug is fraught with challenges. The primary hurdles in developing novel pyridylpiperazine inhibitors lie in achieving exquisite target selectivity and engineering a favorable absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth, technical roadmap for researchers, scientists, and drug development professionals, navigating the intricate process of discovering and optimizing novel pyridylpiperazine inhibitors. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights to accelerate the path from initial concept to a viable preclinical candidate.

Chapter 1: Target Identification and the Rationale for Kinase Inhibition

The discovery process begins with the identification and validation of a biological target. While pyridylpiperazine derivatives have shown activity against various target classes, including G-protein coupled receptors (GPCRs) and ion channels, they have proven exceptionally effective as kinase inhibitors.[6] Protein kinases, with over 500 members in the human genome, are critical regulators of cellular processes and have become the second most important class of drug targets.[6][7] Their dysregulation is a hallmark of many diseases, particularly cancer, making them highly attractive targets for therapeutic intervention.[8]

The rationale for focusing on kinases is twofold. First, the ATP-binding pocket of kinases possesses structural features that are amenable to inhibition by small molecules like pyridylpiperazine derivatives. Second, the vast number of kinases offers numerous opportunities for discovering novel therapeutics, although it also presents the significant challenge of achieving selectivity.

For the purpose of this guide, we will focus on a hypothetical target: "Novel Serine/Threonine Kinase X" (NSTK-X) , a kinase implicated in the proliferation of a specific cancer cell line.

Experimental Workflow: Target Validation

Before committing to a full-scale screening campaign, it is imperative to validate that inhibiting NSTK-X will produce the desired therapeutic effect. This is a self-validating system; a flaw in the initial validation will inevitably lead to failure downstream.

cluster_0 Target Validation Workflow for NSTK-X A Genetic Knockdown (siRNA/shRNA) of NSTK-X in Cancer Cells B Phenotypic Analysis: - Reduced Cell Proliferation? - Increased Apoptosis? A->B Observe Effect C Rescue Experiment: Express siRNA-resistant NSTK-X B->C Confirm On-Target Effect D Does Rescue Restore Proliferation? C->D E Target Validated: Proceed to High-Throughput Screening D->E Yes

Caption: A logical workflow for validating a novel kinase target.

Chapter 2: Hit Identification: Casting a Wide Net

With a validated target, the next step is to identify "hits"—initial compounds that demonstrate activity against NSTK-X. High-Throughput Screening (HTS) of large chemical libraries is a cornerstone of this phase.[7]

The choice of assay technology is critical for the success of an HTS campaign. It must be robust, reproducible, scalable, and cost-effective. For kinase targets, several excellent HTS technologies are available, including TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and luminescence-based assays that quantify ATP consumption.[9] A popular and reliable method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction, providing a direct measure of enzyme activity.[10]

Experimental Protocol: HTS for NSTK-X Inhibitors using ADP-Glo™

This protocol is designed for a 384-well plate format, a common choice for HTS to balance throughput and reagent volume.

Objective: To identify compounds from a 100,000-compound library that inhibit NSTK-X activity by >50% at a concentration of 10 µM.

Materials:

  • Recombinant purified NSTK-X enzyme.

  • Specific peptide substrate for NSTK-X.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Compound library plated in 384-well plates.

  • Acoustic liquid handler for compound transfer.

  • Plate reader capable of measuring luminescence.

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentrations of NSTK-X and its substrate should be at their Km values to ensure assay sensitivity.

    • Prepare a 2X ATP solution. The final ATP concentration should also be at its Km.

  • Compound Transfer:

    • Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each library compound (at 10 mM in DMSO) to the assay plates. This will result in a final assay concentration of 10 µM.

    • Include control wells: "no enzyme" (negative control) and "DMSO only" (positive control for 100% activity).

  • Kinase Reaction:

    • Add the 2X kinase/substrate solution to the plates.

    • Initiate the reaction by adding the 2X ATP solution.

    • Incubate the plates at room temperature for 1 hour. The causality here is allowing sufficient time for the enzymatic reaction to proceed to a point where inhibition can be robustly detected.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal on a plate reader.

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • A "hit" is defined as a compound causing ≥50% inhibition.

cluster_0 High-Throughput Screening (HTS) Workflow A Compound Library (100,000 compounds) B Primary Screen (Single 10 µM concentration) A->B C Identify Initial Hits (>50% Inhibition) B->C D Hit Confirmation (Re-test fresh compound) C->D E Dose-Response Curve (Determine IC50) D->E F Promising Hits for Hit-to-Lead Optimization E->F

Caption: A streamlined workflow for identifying and confirming hits from an HTS campaign.

Chapter 3: Hit-to-Lead and Structure-Activity Relationship (SAR)

The hits from the primary screen are merely starting points. The hit-to-lead (H2L) phase aims to transform these initial, often moderately potent, hits into more drug-like "lead" compounds with improved potency and initial good ADME properties. This is achieved through systematic chemical modifications and the establishment of a Structure-Activity Relationship (SAR).[11][12] SAR studies explore how changes to a molecule's structure affect its biological activity.[11]

Let's assume our HTS campaign identified a pyridylpiperazine compound, "Compound 1" , with an IC50 of 2 µM against NSTK-X. The goal is now to systematically modify its structure to improve potency.

Note: A visual representation of the pyridylpiperazine scaffold with R-group positions would be inserted here.

Caption: The pyridylpiperazine core offers multiple points for chemical modification to build SAR.

Building the SAR: A Causality-Driven Approach

The process is iterative and guided by hypothesis. For example, a medicinal chemist might hypothesize that adding a hydrogen-bond donor to the terminal phenyl ring could interact with a key residue in the NSTK-X binding pocket.

Data Presentation: SAR Table for NSTK-X Inhibitors

Compound IDR1 (Pyridyl Ring)R2 (Piperazine Linker)R3 (Terminal Group)NSTK-X IC50 (nM)Rationale for Change
1 (Hit) H-CH2-Phenyl2000Initial hit from HTS.
2 H-CH2-4-OH-Phenyl850Test for H-bond donor. Potency improved.
3 H-CH2-4-F-Phenyl1500Fluorine as a bioisostere for H; slight drop.
4 H-C(O)-4-OH-Phenyl50Amide linker to probe different vector. Significant improvement.
5 4-MeO-C(O)-4-OH-Phenyl75Methoxy on pyridine to improve solubility; slight potency loss.
6 H-C(O)-Indazole15Indazole to engage in additional H-bonding. Potent lead.

This table clearly demonstrates the iterative process. The switch from a methylene linker to an amide linker in Compound 4 dramatically improved potency, suggesting the new vector and H-bond accepting carbonyl are crucial for optimal binding. This was further refined by replacing the phenyl with an indazole ring in Compound 6 , leading to a potent lead compound.[13]

Chapter 4: Preclinical Candidate Selection: The Gauntlet of Profiling

A potent compound is not necessarily a good drug. The lead optimization phase involves a battery of in vitro and in vivo assays to select a single preclinical candidate with the best overall profile. This involves confirming on-target cellular activity and, crucially, assessing its ADME and toxicology (ADME/Tox) properties.[14][15] Poor ADME/Tox profiles are a major cause of drug attrition.[16]

In Vitro Pharmacology: From Enzyme to Cell

It's essential to confirm that the enzymatic potency translates to cellular activity.[17] This is a critical self-validation step; if a compound is potent against the isolated enzyme but has no effect in a cell-based assay, it may be due to poor cell permeability or being an assay artifact.

Experimental Protocol: Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.[18][19]

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of lead compounds in the target cancer cell line.

Materials:

  • Target cancer cell line (e.g., one that overexpresses NSTK-X).

  • 96-well clear-bottom plates.[20]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Lead compounds dissolved in DMSO.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[20]

  • Compound Treatment: Prepare serial dilutions of the lead compounds. Treat the cells and incubate for 72 hours. This duration is chosen to allow for multiple cell-doubling times, making effects on proliferation more pronounced.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the GI50 value.

ADME/Tox Profiling: Predicting In Vivo Behavior

Early and comprehensive in vitro ADME/Tox profiling is crucial for selecting the most promising leads and reducing the risk of late-stage failures.[14][21][22]

Data Presentation: Summary of In Vitro ADME/Tox Profile for Lead Compounds

Compound IDNSTK-X IC50 (nM)Cell GI50 (nM)Microsomal Stability (% remaining @ 30 min)Caco-2 Permeability (Papp, A→B)hERG IC50 (µM)
6 158015%Low2.5
7 2512085%High>30

Causality and Decision Making:

  • Compound 6 is highly potent but shows poor metabolic stability (only 15% remains after 30 minutes in liver microsomes), suggesting it would be rapidly cleared in vivo.[21] It also has low permeability and a potential hERG liability (IC50 < 10 µM is a concern for cardiac toxicity). This compound, despite its potency, is a poor candidate.

  • Compound 7 , a close analogue of Compound 6 with a strategic metabolic block, is slightly less potent but has excellent metabolic stability and high permeability.[16] Crucially, its hERG IC50 is >30 µM, indicating a low risk of cardiac toxicity. Compound 7 is the superior preclinical candidate.

cluster_0 Preclinical Candidate Selection Funnel A Potent Lead Compounds B In Vitro Profiling Gauntlet A->B C Cellular Potency & Selectivity B->C D ADME Assays (Stability, Permeability, PPB) B->D E Safety Assays (hERG, Cytotoxicity) B->E F In Vivo PK Studies in Mice C->F D->F E->F G In Vivo Efficacy Study (Xenograft Model) F->G H Preclinical Candidate Nominated G->H

Caption: The iterative and integrated process of selecting a preclinical candidate.

Conclusion and Future Directions

The discovery of novel pyridylpiperazine inhibitors is a testament to the power of systematic, hypothesis-driven medicinal chemistry. By integrating biochemical potency with cellular activity and a deep understanding of ADME/Tox properties, researchers can successfully navigate the complexities of the drug discovery process. The journey from a library compound to a preclinical candidate is a multi-parameter optimization problem where balancing potency, selectivity, and drug-like properties is paramount.

The future of inhibitor discovery will likely involve greater integration of artificial intelligence and machine learning to predict ADME/Tox properties earlier and more accurately, further de-risking the development pipeline. As our understanding of complex disease biology deepens, the versatile and powerful pyridylpiperazine scaffold will undoubtedly continue to be a source of innovative and life-changing medicines.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 1-(Pyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for elucidating molecular structures. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 1-(Pyridin-2-yl)piperazine, a common scaffold in medicinal chemistry. We will dissect the spectrum, correlating each signal to its corresponding proton within the molecule's structure. This document moves beyond simple peak assignment to explore the underlying principles, including chemical environment effects, spin-spin coupling, and the critical role of solvent choice. Detailed experimental protocols are provided to ensure reproducible, high-quality data acquisition, making this a vital resource for researchers, scientists, and drug development professionals aiming to master the structural characterization of heterocyclic compounds.

Introduction: The Structural Significance of 1-(Pyridin-2-yl)piperazine

The 1-(Pyridin-2-yl)piperazine moiety is a privileged scaffold in pharmaceutical sciences, forming the core of numerous biologically active compounds, including antipsychotics, anxiolytics, and potential anticancer agents. Its unique combination of a hydrogen-bond donating secondary amine, a hydrogen-bond accepting pyridine nitrogen, and a conformationally flexible piperazine ring allows for diverse interactions with biological targets.

Given its prevalence, the unambiguous structural confirmation of this moiety is paramount. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing the number of distinct protons, their chemical environments, and their connectivity. A thorough understanding of its NMR spectrum is therefore a foundational skill for any scientist working with this class of compounds.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the 1-(Pyridin-2-yl)piperazine molecule. Due to the molecule's asymmetry, we can expect distinct signals for most protons.

Figure 1: Molecular structure of 1-(Pyridin-2-yl)piperazine with non-equivalent protons labeled.

The molecule contains three key regions:

  • Pyridine Ring Protons (H₃, H₄, H₅, H₆): Four aromatic protons in distinct electronic environments.

  • Piperazine Ring Protons (α and β): Two sets of methylene (CH₂) protons, labeled α and β relative to the pyridine ring, which are chemically non-equivalent.

  • Amine Proton (NH): A single, labile proton on the secondary amine.

Dissecting the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through four key parameters for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J). A typical spectrum recorded in deuterochloroform (CDCl₃) exhibits signals across both the aromatic and aliphatic regions.[1]

The Aromatic Region (δ 6.5 - 8.2 ppm)

The pyridine ring protons resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the ring nitrogen further deshields these protons, particularly those in close proximity.

  • H₆ (δ ≈ 8.18 ppm, Doublet of doublets): This proton, being ortho to the electronegative nitrogen atom, is the most deshielded of all the ring protons. It is coupled to both H₅ and H₄ (long-range), resulting in a doublet of doublets (dd) or a complex multiplet. Its downfield shift is a hallmark of 2-substituted pyridines.[2][3]

  • H₄ (δ ≈ 7.44 ppm, Triplet of doublets): The H₄ proton is situated para to the piperazine substituent. It is coupled to H₃ and H₅, appearing as a triplet, which may be further split by a small long-range coupling to H₆, resulting in a triplet of doublets (td).

  • H₃ & H₅ (δ ≈ 6.60 ppm, Multiplet): These two protons are in the most shielded region of the aromatic signals. H₅ is ortho to the electron-donating piperazine nitrogen (via the ring), while H₃ is meta. Their signals are often close together and may overlap, typically appearing as a doublet (H₅) and a doublet of doublets (H₃).[1]

The Aliphatic Region (δ 2.9 - 3.6 ppm)

The eight protons of the piperazine ring are split into two distinct groups due to their different chemical environments relative to the pyridine ring.

  • α-Protons (4H, δ ≈ 3.47 ppm, Triplet): These four protons are on the two CH₂ groups directly attached to the pyridine ring. The proximity to the deshielding aromatic system shifts them downfield relative to the other piperazine protons. They typically appear as a triplet or a complex multiplet due to coupling with the adjacent β-protons.

  • β-Protons (4H, δ ≈ 2.94 ppm, Triplet): These four protons are on the two CH₂ groups adjacent to the secondary amine. Being further from the pyridine ring, they are more shielded and appear upfield. They also typically appear as a triplet or multiplet from coupling to the α-protons.

The Labile Amine Proton (NH)
  • NH (1H, δ ≈ 1.90 ppm, Broad Singlet): The chemical shift of the secondary amine proton is highly variable and depends strongly on solvent, concentration, and temperature.[4][5] In a non-hydrogen bonding solvent like CDCl₃, it often appears as a broad singlet due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. Its identity can be unequivocally confirmed by a D₂O exchange experiment, where the NH signal disappears from the spectrum after shaking the sample with a drop of deuterium oxide.

Summary of ¹H NMR Data

The following table summarizes the expected ¹H NMR data for 1-(Pyridin-2-yl)piperazine in CDCl₃, based on published spectral data.[1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H₆ (Pyridine)~ 8.18dd1H
H₄ (Pyridine)~ 7.44td1H
H₅ (Pyridine)~ 6.62d1H
H₃ (Pyridine)~ 6.59dd1H
α-CH₂ (Piperazine)~ 3.47t4H
β-CH₂ (Piperazine)~ 2.94t4H
NH (Piperazine)~ 1.90 (variable)br s1H

Abbreviations: d = doublet, t = triplet, dd = doublet of doublets, td = triplet of doublets, br s = broad singlet.

Experimental Considerations: The Causality of Methodological Choices

The quality and interpretability of an NMR spectrum are directly dependent on meticulous experimental technique.

Choice of Solvent

The selection of a deuterated solvent is a critical decision that can significantly impact the spectrum.

  • Deuterochloroform (CDCl₃): A common "first-choice" solvent due to its excellent dissolving power for many organic compounds and its relative chemical inertness. However, for molecules with labile protons like amines, CDCl₃ does not typically engage in strong hydrogen bonding, often leading to broad NH signals with variable chemical shifts.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is a highly polar, hydrogen-bond accepting solvent. Its use offers a distinct advantage for observing labile protons. By forming a hydrogen bond with the NH proton, DMSO-d₆ slows down the rate of chemical exchange, resulting in a much sharper NH signal that is shifted significantly downfield.[6][7] This can simplify identification and allows for the potential observation of coupling between the NH proton and adjacent CH₂ protons.

The choice between CDCl₃ and DMSO-d₆ depends on the analytical goal. For routine structural confirmation, CDCl₃ is often sufficient. For detailed studies involving the amine proton or complex coupling analysis, DMSO-d₆ is superior.

Sample Preparation Protocol

A self-validating protocol ensures that the resulting spectrum is a true representation of the compound, free from artifacts.

G cluster_0 NMR Analysis Workflow prep 1. Sample Preparation dissolve 2. Dissolution prep->dissolve ~5 mg of sample transfer 3. Transfer to NMR Tube dissolve->transfer ~0.6 mL deuterated solvent shim 4. Shimming transfer->shim Vortex & place in spinner acquire 5. Data Acquisition shim->acquire Lock & optimize homogeneity process 6. Data Processing acquire->process Run standard ¹H experiment interpret 7. Interpretation process->interpret FT, phase, baseline correction

Figure 2: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Weighing: Accurately weigh approximately 5-10 mg of high-purity 1-(Pyridin-2-yl)piperazine directly into a clean, dry vial. Causality: Using a pure sample is critical to avoid signals from impurities complicating the spectrum.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial using a clean pipette. Causality: The deuterated solvent is "invisible" in the ¹H NMR spectrum, preventing a large overwhelming solvent signal.

  • Dissolution: Vortex or gently sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Causality: Filtration removes any dust or insoluble impurities that can degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine, adjust its depth using a gauge, and place it in the NMR spectrometer.

  • Data Acquisition: Proceed with instrument locking, shimming (optimizing magnetic field homogeneity), and running the standard ¹H NMR acquisition experiment.

Conclusion

The ¹H NMR spectrum of 1-(Pyridin-2-yl)piperazine is rich with structural information. By systematically analyzing the chemical shifts, multiplicities, and integrations of the signals in the aromatic and aliphatic regions, a complete and unambiguous assignment of all protons is achievable. The characteristic downfield signal of the pyridine H₆ proton, the two distinct triplets of the piperazine methylene groups, and the variable nature of the NH proton are key spectral signatures. Understanding the influence of experimental choices, particularly the solvent, is crucial for obtaining high-quality data and extracting maximum structural insight. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize NMR spectroscopy in the characterization of this important chemical entity.

References

Unlocking Molecular Blueprints: A Guide to the Mass Spectrometry Fragmentation of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the characteristic fragmentation patterns of piperazine-containing compounds as observed through mass spectrometry. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes fundamental principles with field-proven insights to offer a comprehensive resource for structural elucidation and analytical method development. We will delve into the core fragmentation mechanisms of the piperazine ring, the profound influence of substituents and ionization techniques, and practical, step-by-step protocols for robust analysis.

The Piperazine Core: Understanding its Fundamental Fragmentation Behavior

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in medicinal chemistry. Its inherent basicity and structural rigidity make it a favored building block in drug design. When subjected to mass spectrometric analysis, the piperazine moiety exhibits predictable yet nuanced fragmentation patterns, primarily driven by the location of the charge and the stability of the resulting fragment ions.

Under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) following soft ionization (e.g., Electrospray Ionization - ESI), the fragmentation is typically initiated by the ionization of one of the nitrogen atoms. The subsequent cleavage events are dominated by the breaking of C-N and C-C bonds within and adjacent to the heterocyclic ring.

The most common fragmentation pathway involves the cleavage of the C-N bonds within the piperazine ring itself.[1] This ring fission leads to the formation of characteristic low-mass fragment ions. For the unsubstituted piperazine ring, key fragments are often observed at m/z 56 and m/z 70, corresponding to different stable radical cations and iminium ions formed after the ring opens.

Another fundamental process is alpha-cleavage , the breaking of a carbon-carbon bond adjacent to a heteroatom (in this case, nitrogen). This is a dominant pathway, especially in EI, as it leads to the formation of a resonance-stabilized iminium ion.[2] The stability of this ion makes it a frequently observed, high-abundance peak in the mass spectrum.

A generalized workflow for analyzing piperazine fragmentation is depicted below. This process begins with ionization of the parent molecule, followed by energy input (e.g., collision with an inert gas) that induces fragmentation, and concludes with the detection and analysis of the resulting fragment ions.

G cluster_workflow General MS/MS Workflow Parent_Ion [M+H]+ or M+• (Protonated or Radical Cation) Fragmentation Collision-Induced Dissociation (CID) (Energy Input) Parent_Ion->Fragmentation Isolation Fragment_Ions Characteristic Fragment Ions (Product Ions) Fragmentation->Fragment_Ions Generation Detection Mass Analyzer / Detector Fragment_Ions->Detection Separation Analysis Mass Spectrum Analysis Detection->Analysis G cluster_logic Substituent-Driven Fragmentation Logic Start Piperazine Derivative [M+H]+ Decision Substituent Type? Start->Decision Aryl N-Arylpiperazine Decision->Aryl Aryl Benzyl N-Benzylpiperazine Decision->Benzyl Benzyl Aryl_Frag Ring Fission (m/z 119, 70, 56) Aryl->Aryl_Frag Benzyl_Frag Benzylic Cleavage (m/z 91) Benzyl->Benzyl_Frag

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 1-(Pyridin-2-ylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolds of Interest in Modern Drug Discovery

The piperazine ring is a heterocyclic amine that is a prominent feature in a multitude of pharmacologically active compounds.[1][2] Its unique physicochemical properties—including its basicity, solubility, and conformational rigidity—have established it as a "privileged scaffold" in medicinal chemistry.[2] This structure is integral to drugs with applications ranging from antipsychotics and antidepressants to anticancer agents.[3][4][5] When combined with a pyridine ring, another key pharmacophore found in numerous marketed drugs, the resulting pyridinylpiperazine skeleton offers a versatile platform for developing novel therapeutic agents.[6]

This document provides a technical guide for the initial in vitro investigation of 1-(Pyridin-2-ylcarbonyl)piperazine , a specific derivative featuring a carbonyl linker between the pyridine and piperazine moieties. While extensive research exists for the broader class of piperazine derivatives, data on this specific molecule is limited. Therefore, the protocols and hypothesized mechanisms presented herein are based on the established activities of structurally related compounds and serve as a robust starting point for experimental design. These methodologies are intended for researchers, scientists, and drug development professionals seeking to explore the cytotoxic and mechanistic properties of this compound in cell culture models.

Compound Profile and Handling

Before initiating any cellular studies, a thorough understanding of the compound's physical and chemical properties is essential for accurate and reproducible results.

Table 1: Physicochemical Properties of Pyridinylpiperazine Derivatives

Property Data / Recommendation Rationale & Source
Molecular Formula C₁₀H₁₃N₃O Based on chemical structure.
Molecular Weight 207.23 g/mol Based on chemical structure.
Appearance Likely a solid (crystalline or powder) at room temperature. Piperazine and its simple derivatives are often solids.[7][8]
Solubility Expected to be highly soluble in DMSO. Freely soluble in water and ethanol.[1][8][9] The piperazine moiety generally confers good solubility in aqueous and organic solvents.[8] DMSO is the standard for preparing high-concentration stock solutions for cell culture.[10]
Stock Solution Prep. Prepare a 10 mM to 50 mM stock solution in sterile DMSO. A high-concentration stock minimizes the volume of DMSO added to cell culture media, reducing solvent-induced cytotoxicity. A final DMSO concentration of <0.5% is recommended.[10]

| Storage | Store the solid compound under inert gas at 2–8 °C, protected from light.[11] Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | Piperazine compounds can be hygroscopic and sensitive to air and light.[1][7] |

Hypothesized Biological Activity and Mechanistic Pathways

Derivatives containing the pyridinylpiperazine scaffold have demonstrated a wide array of biological activities. The primary areas of investigation for this compound should initially focus on anticancer properties, given the strong evidence from related molecules.[3][12][13]

Primary Hypothesized Activity: Anticancer Agent

The addition of an acyl or carbonyl group to the piperazine ring is a common strategy in the development of anticancer agents.[3] Structurally similar compounds have been shown to exert cytotoxic effects through the modulation of critical cellular pathways. A promising hypothesis is the inhibition of RNA helicases, such as eIF4A3, which are involved in translation initiation and are often dysregulated in cancer.[12] Inhibition of such targets can disrupt protein synthesis, leading to cell cycle arrest and apoptosis.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound eIF4A3 eIF4A3 (RNA Helicase) Compound->eIF4A3 Inhibition Translation Protein Translation eIF4A3->Translation Required for Caspase Caspase Activation Translation->Caspase Suppresses Apoptosis Apoptosis Caspase->Apoptosis Induces Experimental_Workflow Prep Phase 1: Preparation & QC - Prepare DMSO Stock Solution - Confirm Purity & Identity Screen Phase 2: Cytotoxicity Screening - Select Cancer & Normal Cell Lines - Perform MTT/XTT Assay (24, 48, 72h) - Determine IC50 / GI50 Values Prep->Screen MoA Phase 3: Mechanism of Action Studies - Apoptosis Assay (Annexin V/PI) - Cell Cycle Analysis (PI Staining) Screen->MoA If IC50 is potent (<50 µM) Target Phase 4: Target Pathway Analysis - Western Blot for Key Proteins (e.g., Cleaved PARP, Caspase-3, eIF4A3) MoA->Target Interpret Phase 5: Data Synthesis - Correlate IC50 with Mechanistic Data - Formulate Structure-Activity Relationship (SAR) Hypothesis Target->Interpret

References

Topic: Analytical Methods for the Quantification of 1-(Pyridin-2-ylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(Pyridin-2-ylcarbonyl)piperazine is a crucial chemical moiety, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) or appearing as a metabolite. Its accurate and precise quantification is paramount for process chemistry, quality control, impurity profiling, and pharmacokinetic studies. This document provides a comprehensive guide to the primary analytical methodologies for quantifying this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust method for routine analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity bioanalysis. We will also briefly discuss the applicability of Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the underlying scientific principles, offers detailed experimental protocols, and presents method validation frameworks in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative

This compound belongs to the arylpiperazine class of compounds, a scaffold present in numerous marketed drugs.[3] Whether it is the target molecule, a process-related impurity, or a metabolite, the ability to quantify it reliably is a cornerstone of drug development. An analytical method must provide trustworthy data on its identity, purity, and concentration to inform critical decisions.[4] The selection of an appropriate analytical technique is therefore the first and most crucial step, dictated by the sample matrix, the required level of sensitivity, and the available instrumentation.

This guide is structured to empower the researcher to not only execute a protocol but to understand the causality behind each experimental choice, ensuring the development of a robust and self-validating analytical system.

Strategic Selection of the Analytical Method

The three most relevant chromatographic techniques for this analyte are HPLC-UV, LC-MS/MS, and GC-MS. The choice depends on a balance of sensitivity, selectivity, and operational considerations.

  • HPLC-UV: Ideal for quantifying the analyte in bulk drug substances, formulations, or during synthesis process monitoring where concentrations are relatively high. The pyridine ring provides a suitable chromophore for UV detection.[5][6]

  • LC-MS/MS: The method of choice for trace-level quantification in complex biological matrices like plasma or urine. Its unparalleled sensitivity and selectivity make it indispensable for pharmacokinetic and toxicokinetic studies.[7][8]

  • GC-MS: A powerful technique for volatile compounds. While many piperazine derivatives can be analyzed by GC-MS, this compound's polarity and molecular weight may necessitate derivatization to improve its thermal stability and chromatographic behavior.[9][10][11]

The following sections will focus on providing detailed protocols for the most common and versatile techniques: HPLC-UV and LC-MS/MS.

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The analyte is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte's pyridine chromophore with a UV detector as it elutes from the column. The peak area is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

Materials & Reagents:

  • Reference Standard: this compound (Purity ≥99%)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase Isocratic Elution: 70% A / 30% B Provides consistent retention and is simpler for routine QC.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, ensuring good peak shape.
Column Temp. 30 °C Maintains stable retention times and improves peak symmetry.
Injection Vol. 10 µL A typical volume to balance sensitivity and peak broadening.
Detection λ 254 nm The pyridine ring exhibits strong absorbance near this wavelength.

| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (for API/Drug Product):

    • Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the diluent (as a blank), followed by the calibration standards and then the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method Validation Summary (ICH Q2(R2) Framework)[12]

A validated method ensures that the results are reliable, reproducible, and accurate for the intended purpose.[4]

ParameterAcceptance CriteriaTypical Result
Specificity Analyte peak resolved from impurities/excipients (Resolution > 2).Peak is pure and well-resolved.
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%0.8%
Intermediate (n=6): ≤ 2.0%1.2%
Limit of Detection (LOD) S/N Ratio ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.7 µg/mL
Robustness %RSD ≤ 5.0% after minor changes (flow, temp)Passed

Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

This technique offers superior sensitivity and selectivity by coupling the separation power of LC with the specific detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (M+H)⁺ is selected. This ion is then fragmented, and a specific product ion is monitored. This specific transition (precursor → product) is unique to the analyte, eliminating interference from matrix components and providing confident quantification even at very low concentrations.[8]

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials & Reagents:

  • Reference Standard: this compound

  • Internal Standard (IS): A stable isotope-labeled version (e.g., D4-1-(Pyridin-2-ylcarbonyl)piperazine) is ideal. If unavailable, a structurally similar compound can be used.

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Sample Preparation: Acetonitrile (for protein precipitation)

Workflow Diagram: Bioanalytical Sample Preparation

G cluster_prep Protein Precipitation Workflow plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

Chromatographic & MS Conditions:

Parameter Condition Rationale
Mobile Phase Gradient: 5% B to 95% B in 2.5 min Fast gradient for high-throughput analysis on a UPLC system.
Flow Rate 0.4 mL/min Optimized for a 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible chromatography.
Injection Vol. 5 µL
Ionization Mode ESI Positive The basic nitrogen atoms readily accept a proton.
MRM Transition Analyte: m/z 192.1 → 135.1 Precursor [M+H]⁺; Product ion from fragmentation.
IS (D4): m/z 196.1 → 139.1

| Dwell Time | 100 ms | |

Procedure:

  • Standard/QC Preparation:

    • Prepare stock solutions of the analyte and IS in methanol.

    • Spike blank plasma with analyte and IS to create calibration standards (e.g., 0.1 - 200 ng/mL) and quality control (QC) samples (Low, Mid, High).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add the IS solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000g) for 5 minutes.

    • Transfer the clear supernatant to a new vial or 96-well plate for injection.

  • Analysis:

    • Analyze samples using the defined LC-MS/MS method.

    • Quantify using the ratio of the analyte peak area to the IS peak area. This corrects for any sample loss during preparation or variations in instrument response.

Method Validation Summary (FDA Bioanalytical Guidelines)
ParameterAcceptance CriteriaTypical Result
Linearity R² ≥ 0.99; Standards within ±15% of nominalR² = 0.998
Range 0.1 - 200 ng/mLConfirmed
Accuracy & Precision Within-run & between-run bias and precision (RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Lower Limit of Quantitation (LLOQ) S/N > 10; Accuracy/Precision within 20%0.1 ng/mL
Selectivity No significant interference at the retention time of the analyte in blank matrix.Passed
Matrix Effect IS-normalized matrix factor consistent across lots.CV < 15%
Stability Stable under relevant conditions (freeze-thaw, bench-top, long-term).Stable

Overall Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final data reporting for a given analytical project.

G cluster_workflow General Analytical Workflow sample Sample Receipt & Login method_selection Method Selection (HPLC-UV or LC-MS/MS) sample->method_selection prep Sample Preparation method_selection->prep Based on matrix & sensitivity analysis Instrumental Analysis prep->analysis data_proc Data Processing & Review analysis->data_proc report Final Report Generation data_proc->report

Caption: High-level overview of the analytical process.

Conclusion

The successful quantification of this compound relies on the selection and validation of an appropriate analytical method. For routine quality control of bulk materials, a well-validated HPLC-UV method offers a robust, reliable, and cost-effective solution. For applications requiring high sensitivity in complex biological fluids, such as pharmacokinetic studies, a LC-MS/MS method is the required standard, providing excellent selectivity and low limits of quantification. Both methods, when properly developed and validated according to international guidelines, will yield the high-quality data necessary to support drug development and manufacturing.

References

Application Notes and Protocols: Crystallization Techniques for Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperazine Crystallization in Pharmaceutical Development

The piperazine ring is a prevalent scaffold in a multitude of active pharmaceutical ingredients (APIs) due to its versatile chemical properties and significant pharmacological attributes.[1] As a key structural component, the piperazine moiety can influence a compound's solubility, stability, and bioavailability.[2][3] The ability to control the crystalline form of piperazine-containing compounds is, therefore, of paramount importance in drug development.[4][5][6] Different crystalline forms, or polymorphs, of the same API can exhibit distinct physicochemical properties that significantly impact the drug's performance and manufacturability.[4][5][6]

These application notes provide a comprehensive guide to the crystallization of piperazine-containing compounds, offering both foundational knowledge and practical, step-by-step protocols. The aim is to equip researchers with the necessary tools to understand and manipulate the crystallization process, thereby enabling the selection and production of the optimal solid form for a given pharmaceutical application.

Understanding the Physicochemical Landscape of Piperazine

The crystallization behavior of any compound is intrinsically linked to its physicochemical properties. For piperazine and its derivatives, several key characteristics must be considered:

  • High Polarity and Basicity: The two nitrogen atoms within the piperazine ring confer high polarity and basicity (pKa values are typically around 5.3 and 9.7).[7] This high polarity influences solubility in various solvents and can lead to strong interactions with stationary phases in chromatography.[7]

  • Solubility Profile: Piperazine itself is highly soluble in water and other polar solvents like ethanol, methanol, and ethylene glycol.[8][9][10] Its solubility in non-polar solvents such as diethyl ether is poor.[9] The solubility of piperazine derivatives will be dictated by the nature of the substituents on the piperazine ring. Understanding the solubility of a specific piperazine-containing compound in a range of solvents is the first and most critical step in designing a successful crystallization strategy.[11]

  • Hygroscopicity: Piperazine and its derivatives have a tendency to absorb moisture from the atmosphere.[7] This can complicate handling, weighing, and can lead to the formation of hydrates, which are distinct crystalline forms containing water molecules.[7][12]

  • Salt and Hydrate Formation: The basic nature of the piperazine ring facilitates the formation of salts with various acids.[7] This property is often exploited to improve the solubility and stability of the parent compound.[13] Additionally, piperazine readily forms a hexahydrate.[9][12]

Strategic Approaches to Crystallization

A successful crystallization process is a carefully controlled journey from a supersaturated solution to a stable, well-defined crystalline solid. The choice of technique is dictated by the compound's properties and the desired outcome in terms of crystal size, shape, and polymorphic form.

dot

Caption: Strategic selection of crystallization method based on compound properties and desired outcome.

Protocols for Crystallization of Piperazine-Containing Compounds

The following protocols provide detailed, step-by-step methodologies for common and effective crystallization techniques.

Protocol 1: Cooling Crystallization

This is one of the most common and straightforward crystallization methods, relying on the principle that the solubility of most compounds decreases with temperature.

Objective: To induce crystallization by slowly cooling a saturated solution.

Materials:

  • Piperazine-containing compound

  • Appropriate solvent (e.g., ethanol, isopropanol, acetone, or mixtures)[11][14]

  • Heating and stirring plate

  • Crystallization vessel (e.g., Erlenmeyer flask)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Solvent Selection: Determine a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In the crystallization vessel, add the piperazine-containing compound to the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. It is crucial to create a saturated or near-saturated solution at the elevated temperature.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step is critical for obtaining high-purity crystals.

  • Cooling:

    • Slow Cooling: Allow the solution to cool slowly to room temperature. This promotes the growth of larger, more well-defined crystals. The vessel can be insulated to slow the cooling rate further.

    • Controlled Cooling: For more precise control, a programmable cooling bath can be used to control the cooling rate. A typical rate is 5-20°C per hour.[14]

  • Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize the yield of the crystallized product.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Causality: The driving force for crystallization in this method is the creation of a supersaturated state as the temperature decreases, reducing the solubility of the compound. Slow cooling allows for controlled nucleation and crystal growth, leading to a more uniform crystal size distribution.

Protocol 2: Antisolvent Crystallization

This technique involves the addition of a second solvent (the antisolvent) in which the compound is insoluble, to a solution of the compound in a good solvent.

Objective: To induce precipitation and crystallization by reducing the solubility of the compound through the addition of an antisolvent.[15][16][17]

Materials:

  • Piperazine-containing compound

  • A "good" solvent (in which the compound is soluble)

  • An "antisolvent" (miscible with the good solvent, but in which the compound is insoluble)

  • Crystallization vessel with stirring

  • Addition funnel or syringe pump

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Solvent System Selection: Identify a solvent/antisolvent pair. The two solvents must be miscible. Common examples include methanol/water, ethanol/water, acetone/water, or dichloromethane/hexane.[16]

  • Dissolution: Dissolve the piperazine-containing compound in the "good" solvent to create a clear solution.

  • Antisolvent Addition: Slowly add the antisolvent to the solution with vigorous stirring. The rate of addition can significantly impact the crystal size and morphology. A slower addition rate generally favors the growth of larger crystals.[16]

  • Observation: The solution will become cloudy as the compound precipitates out.

  • Equilibration: Continue stirring the resulting slurry for a period of time (e.g., 1-24 hours) to allow the crystals to grow and for the system to reach equilibrium.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Causality: The addition of the antisolvent changes the overall polarity and composition of the solvent system, thereby reducing the solubility of the piperazine-containing compound and inducing crystallization. The rate of supersaturation generation is controlled by the rate of antisolvent addition.

dot

Caption: Workflow for the antisolvent crystallization technique.

Protocol 3: Vapor Diffusion

This is a gentle and effective method for growing high-quality single crystals, particularly when only small amounts of material are available.[18][19][20]

Objective: To slowly induce crystallization by the vapor-phase diffusion of an antisolvent into a solution of the compound.

Materials:

  • Piperazine-containing compound

  • A "good" solvent (less volatile)

  • An "antisolvent" (more volatile)

  • Small vial (e.g., 2 mL)

  • Larger vial or beaker with a lid or cap (e.g., 20 mL)

Procedure:

  • Solvent Selection: Choose a less volatile "good" solvent and a more volatile "antisolvent." Common pairs include chloroform/pentane, toluene/hexane, and methanol/diethyl ether.[19]

  • Preparation:

    • Dissolve the piperazine-containing compound in a minimal amount of the "good" solvent in the small vial.

    • Place a small amount of the "antisolvent" in the bottom of the larger vial.

  • Assembly: Carefully place the small, open vial containing the compound solution inside the larger vial. Ensure the inner vial does not touch the walls of the outer vial.[18]

  • Sealing: Seal the larger vial to create a closed system.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature. The volatile antisolvent will slowly diffuse into the solution in the inner vial.

  • Crystal Growth: Over time (days to weeks), the solubility of the compound will decrease, leading to the formation of crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Causality: The slow diffusion of the antisolvent vapor into the solution gradually changes the solvent composition, leading to a slow and controlled increase in supersaturation, which is ideal for the growth of high-quality single crystals.

Protocol 4: Cocrystallization

Cocrystallization is an increasingly important technique for modifying the physicochemical properties of APIs, such as solubility and stability, without altering their chemical structure.[2][3][21][22][23][24] A cocrystal is a multi-component crystal in which the API and a coformer are held together by non-covalent interactions.

Objective: To form a cocrystal of a piperazine-containing compound with a suitable coformer to enhance its physicochemical properties.

Materials:

  • Piperazine-containing API

  • Coformer (e.g., a carboxylic acid, amide, or other compound capable of hydrogen bonding)

  • Appropriate solvent or solvent system

  • Stirring and heating plate

  • Filtration apparatus

  • Vacuum oven

Procedure (Solution-Based):

  • Coformer Selection: Choose a coformer that is known to form stable cocrystals and has the potential to improve the desired properties of the API.

  • Stoichiometry: Determine the appropriate stoichiometric ratio of the API to the coformer (e.g., 1:1, 1:2, 2:1).

  • Dissolution: Dissolve both the API and the coformer in a suitable solvent. This can be done by dissolving them together or by preparing separate solutions and then mixing them.

  • Crystallization: Induce crystallization using one of the methods described above (e.g., slow cooling, solvent evaporation, or antisolvent addition). For example, a reaction crystallization can be performed by stirring the mixture for an extended period (e.g., 48 hours) at room temperature, followed by slow evaporation of the solvent.[24]

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

  • Characterization: It is essential to characterize the resulting solid to confirm the formation of a new cocrystal phase. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods are used for this purpose.[2][3]

Causality: Cocrystallization relies on the formation of specific intermolecular interactions, such as hydrogen bonds, between the API and the coformer, leading to the formation of a new, stable crystalline lattice with different properties from the individual components.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical and can influence not only the yield but also the crystal habit and polymorphic form.[25][26][27][28]

Solvent ClassExamplesTypical Solubility of Piperazine & DerivativesNotes
Protic Water, Methanol, Ethanol, IsopropanolGenerally high solubility[8][10][11]Often used for cooling crystallization. The high polarity can lead to the formation of solvates.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Variable, often good solubility[11][29]Can be good solvents for crystallization, but their high boiling points can make them difficult to remove.
Aprotic Non-polar Hexane, Heptane, TolueneGenerally low solubility[10]Often used as antisolvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Poor to moderate solubility[9][21]Diethyl ether is a common antisolvent. THF can be used as a solvent for cocrystallization.[21]
Chlorinated Dichloromethane, ChloroformGood solubility for many derivatives[10]Useful for layering techniques and as a "good" solvent in antisolvent methods.

Conclusion

The crystallization of piperazine-containing compounds is a multifaceted process that requires a thorough understanding of the compound's physicochemical properties and the principles of crystallization. By systematically applying the techniques and protocols outlined in these application notes, researchers can effectively control the crystallization process to obtain the desired solid form with optimal properties for pharmaceutical applications. The careful selection of solvents and crystallization methods, coupled with appropriate analytical characterization, is key to success in this critical aspect of drug development.

References

Application Notes & Protocols: Formulation of 1-(Pyridin-2-ylcarbonyl)piperazine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The transition of a new chemical entity (NCE) from discovery to in vivo evaluation is critically dependent on the development of a safe and effective formulation that ensures adequate systemic exposure in animal models. This guide provides a detailed framework for the formulation of 1-(Pyridin-2-ylcarbonyl)piperazine, a representative weakly basic compound, for oral (PO), intravenous (IV), and intraperitoneal (IP) administration in preclinical research. We delineate a systematic approach, beginning with essential pre-formulation characterization to determine key physicochemical properties, followed by step-by-step protocols for developing solution and suspension formulations. The causality behind vehicle selection and methodological choices is explained to empower researchers to develop robust, reproducible, and well-tolerated formulations for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Introduction: The Formulation Imperative

This compound is a small molecule featuring a pyridine ring linked to a piperazine moiety. The presence of basic nitrogen atoms in both the piperazine and pyridine rings confers a weakly basic character to the molecule.[1] A significant percentage of NCEs are weakly basic compounds, which often exhibit pH-dependent solubility, posing a considerable challenge for formulation development.[2][3] Poor aqueous solubility can lead to low and erratic absorption, resulting in inadequate bioavailability and high inter-animal variability, which can compromise the integrity of preclinical study outcomes.[4][5]

Therefore, a well-designed formulation is not merely a delivery vehicle but a critical tool that ensures the compound reaches the systemic circulation in sufficient concentration to elicit a pharmacological response. This document provides a logical, science-driven workflow for developing formulations of this compound suitable for common routes of administration in animal studies.

Foundational Step: Pre-formulation Characterization

Before any formulation work begins, understanding the fundamental physicochemical properties of the test compound is paramount. This initial characterization dictates the entire formulation strategy.

Protocol: Determination of pH-Solubility Profile

Rationale: For an ionizable compound like this compound, solubility is highly dependent on pH. As a weak base, it will be more soluble at an acidic pH where it can be protonated to form a more soluble salt.[6][] Determining the solubility across a physiologically relevant pH range (1.2 to 7.4) is the most critical pre-formulation experiment.[5]

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering the pH range of 1.2 to 7.4 (e.g., HCl buffer for pH 1.2, acetate buffer for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).[5][8]

  • Compound Addition: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each buffer in separate glass vials. The excess should be visible as solid material at the bottom of the vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Sample Processing: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully collect the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of each buffer to generate the pH-solubility profile.

dot graph TD { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

} caption [label="Decision workflow based on initial pH-solubility data.", shape=plaintext, fontsize=10];

Formulation Development by Route of Administration

The choice of formulation strategy is dictated by the route of administration, the required dose, and the compound's solubility profile.[10]

Oral (PO) Administration

Oral gavage is a common route for preclinical studies.[11] The goal is to create a homogenous, stable, and easily administered liquid formulation.

If the pH-solubility profile reveals sufficient solubility at an acidic pH, a simple solution can be prepared. This is often the most desirable approach as it ensures dose uniformity and maximizes absorption.[12]

Protocol: pH-Adjusted Oral Solution

  • Vehicle Preparation: Start with purified water or 0.9% saline.

  • pH Adjustment: While stirring, add a pharmaceutically acceptable acid (e.g., 0.1 N HCl or citric acid solution) dropwise to the vehicle to lower the pH to a point where the target concentration of the compound is soluble (e.g., pH 3-4).[2]

  • Compound Dissolution: Slowly add the weighed this compound powder to the acidified vehicle while stirring continuously until fully dissolved.

  • Final Volume Adjustment: Adjust the final volume with the acidified vehicle.

  • Verification: Confirm the final pH and visually inspect for clarity.

If the required dose exceeds the compound's solubility even with pH adjustment, a suspension is necessary. The goal is to create a uniform dispersion of solid particles that does not settle too quickly, ensuring consistent dosing.

Protocol: Aqueous Suspension with Wetting/Suspending Agents

  • Prepare Suspending Vehicle: A common and well-tolerated vehicle is 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose sodium (CMC-Na) in purified water.[13][14] To aid in particle wetting, a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.1% v/v) can be included.[15]

  • Wetting the API: In a mortar, add a small amount of the vehicle to the weighed this compound powder. Triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Geometric Dilution: Gradually add the remaining vehicle in portions, mixing thoroughly after each addition, until the final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes before dosing. The suspension should be continuously stirred during dose administration to ensure uniformity.

Parenteral (IV & IP) Administration

Parenteral formulations must be sterile, pyrogen-free, and have a pH and osmolality that is physiologically tolerated to avoid injection site reactions, pain, and hemolysis.[16][17] For IV administration, the formulation MUST be a clear solution free of particulates.[10]

For poorly soluble compounds, co-solvents and solubilizing agents are often required to achieve the necessary concentration for IV or IP injection.[18] Cyclodextrins are particularly effective as they encapsulate hydrophobic molecules, increasing their aqueous solubility.[19][20][21]

Protocol: IV/IP Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Note: This protocol must be performed under aseptic conditions, typically in a laminar flow hood.

  • Prepare Vehicle: Prepare a solution of 20-40% (w/v) HP-β-CD in Sterile Water for Injection (WFI).[10] The concentration of HP-β-CD should be determined based on preliminary solubility screening.

  • pH Adjustment (Optional but recommended): Adjust the pH of the HP-β-CD solution to ~4-5 with a sterile acid solution (e.g., HCl or citric acid). This can significantly enhance the solubility of a weak base.[3]

  • Compound Dissolution: Aseptically add the weighed this compound to the vehicle. Stir or sonicate until a completely clear solution is obtained.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.[16]

  • Verification: Visually inspect the final product for any particulates or precipitation. Measure the final pH.

Vehicle Component Oral (PO) Route Intravenous (IV) / Intraperitoneal (IP) Route Rationale & Key Considerations
Primary Solvent Purified Water, 0.9% SalineWater for Injection (WFI), 0.9% SalineWater is the ideal vehicle. For parenteral routes, it must be sterile and pyrogen-free.[13][22]
pH Modifier HCl, Citric Acid, Phosphate BuffersHCl, Citric Acid, Tartaric AcidUsed to protonate the weak base, forming a more soluble salt. Critical for solution-based approaches.[2][6]
Suspending Agent 0.5-1% Methylcellulose (MC), 0.5-1% CMC-NaNot Applicable for IVIncreases viscosity to slow particle settling in suspensions, ensuring dose uniformity.[14]
Wetting Agent 0.1-0.5% Tween 80 (Polysorbate 80)Not Applicable for IVReduces surface tension between solid particles and the vehicle, preventing clumping in suspensions.[13]
Solubilizer PEG 400, Propylene Glycol20-40% HP-β-CD, 20-40% SBE-β-CD (Captisol®), PEG 400, DMSORequired for poorly soluble compounds to create solutions, especially for the IV route.[10][19][23] Safety and tolerability must be confirmed for the chosen species and route.[24]
Tonicity Agent Not typically requiredDextrose, SalineImportant for IP/IV routes to make the formulation isotonic and reduce injection site irritation.[16]

Table 1: Common Excipients for Preclinical Formulations of this compound.

Formulation Validation and Best Practices

A prepared formulation must be validated for its fitness for purpose before use in an animal study.

Key Validation Steps:

  • Visual Inspection: All formulations, especially parenteral solutions, must be visually inspected for clarity, color, and the absence of particulates before each use. Suspensions should be checked for ease of re-suspendability and absence of caking.

  • pH Measurement: The final pH of the formulation should be measured and recorded to ensure it is within the desired range for solubility and physiological tolerance.

  • Short-Term Stability: For multi-day studies, the stability of the formulation should be assessed. Prepare the formulation and store it under the intended study conditions (e.g., room temperature, 4°C). At various time points (e.g., 0, 4, 24 hours), re-analyze the concentration and check for any visual changes.

  • Dose Uniformity (for Suspensions): To ensure consistent dosing from a suspension, take samples from the top, middle, and bottom of the bulk container (while stirring) and analyze the concentration. The values should be within ±10% of the target concentration.

dot graph { layout="neato"; node [shape=circle, style=filled, fontname="Arial", fontsize=10, width=1.5]; edge [fontname="Arial", fontsize=9];

} caption [label="pH-dependent ionization of a weak base.", shape=plaintext, fontsize=10];

Conclusion

The successful in vivo evaluation of this compound hinges on a rational, systematic approach to formulation development. By first establishing the pH-solubility profile, researchers can make informed decisions to select the most appropriate formulation strategy, whether it be a simple pH-adjusted solution, a uniform suspension for oral delivery, or a solubilized, sterile solution for parenteral administration. The protocols and principles outlined in this guide provide a robust framework for developing safe, effective, and reproducible formulations, thereby enhancing the quality and reliability of preclinical data.

References

Application of 1-(Pyridin-2-ylcarbonyl)piperazine and its Analogs as Biochemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold in Biochemical Research

The piperazine ring is a cornerstone in medicinal chemistry and drug discovery, recognized for its frequent appearance in a multitude of clinically successful drugs.[1] Its prevalence is not coincidental; the piperazine moiety often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility and oral bioavailability, and its basic nitrogen atoms can be crucial for interacting with biological targets.[1][2] When combined with a pyridine ring, the resulting pyridylpiperazine scaffold offers a versatile platform for developing highly specific biochemical probes and therapeutic agents. This guide provides an in-depth exploration of the application of 1-(Pyridin-2-ylcarbonyl)piperazine and its structural analogs as biochemical probes, with a focus on their use as enzyme inhibitors and receptor ligands. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their work.

Part 1: Probing Enzyme Activity - Pyridylpiperazine Derivatives as Urease Inhibitors

Scientific Rationale and Mechanism of Action

Urease, a nickel-dependent metalloenzyme, plays a critical role in the pathogenesis of various diseases by catalyzing the hydrolysis of urea to ammonia and carbamate.[3] This reaction leads to an increase in local pH, which can facilitate the survival of pathogens like Helicobacter pylori in the acidic environment of the stomach, contributing to gastric ulcers and even stomach cancer.[3] Therefore, the inhibition of urease activity is a key therapeutic strategy.

Pyridylpiperazine derivatives have emerged as potent urease inhibitors.[3][4] The proposed mechanism of action involves the coordination of the nitrogen atoms of the pyridine and/or piperazine rings with the nickel ions in the active site of the urease enzyme. This interaction blocks the access of the natural substrate, urea, to the active site, thereby inhibiting enzyme activity. The diverse chemistry of the pyridylpiperazine scaffold allows for the synthesis of a wide range of derivatives with varying potencies and selectivities.

Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol describes a robust and reproducible method for determining the inhibitory potential of this compound or its analogs against urease.

Materials:

  • Jack bean urease (lyophilized powder)

  • Urea

  • Phenol

  • Sodium nitroprusside

  • Sodium hypochlorite

  • Tris buffer (pH 7.4)

  • Test compound (e.g., this compound)

  • Thiourea (as a standard inhibitor)

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • Urease solution: Prepare a stock solution of urease in Tris buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

  • Urea solution: Prepare a stock solution of urea in deionized water.

  • Phenol reagent: Prepare a solution of phenol and sodium nitroprusside in deionized water.

  • Alkaline hypochlorite solution: Prepare a solution of sodium hypochlorite and sodium hydroxide in deionized water.

  • Test compound solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

Assay Procedure:

  • To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of the urease enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.

  • Incubate the plate for 30 minutes at 37°C.

  • After incubation, add 50 µL of the phenol reagent to each well.

  • Add 50 µL of the alkaline hypochlorite solution to each well. The ammonia produced will react to form a colored complex.

  • Incubate the plate for 10 minutes at room temperature to allow for color development.

  • Measure the absorbance at a specific wavelength (typically around 625 nm) using a microplate reader.

  • Include a positive control (urease + urea, no inhibitor) and a negative control (no urease). Use thiourea as a standard inhibitor for comparison.

Data Analysis:

The percentage of urease inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of test sample / Absorbance of positive control)] x 100

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary: Urease Inhibition by Pyridylpiperazine Derivatives

The following table summarizes the IC50 values for some pyridylpiperazine derivatives from the literature, demonstrating their potent inhibitory activity against urease.

CompoundIC50 (µM)Reference
Derivative 5b2.0 ± 0.73[3]
Derivative 7e2.24 ± 1.63[3]
1-(3-nitropyridin-2-yl)piperazine3.90 ± 1.91[3]
Thiourea (Standard)23.2 ± 11.0[3]

Workflow for Urease Inhibition Assay

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Urease Solution - Urea Solution - Test Compound Dilutions plate Pipette into 96-well plate: - Test Compound - Urease Solution reagents->plate Dispense incubation1 Pre-incubate (15 min, 37°C) plate->incubation1 add_urea Add Urea Solution (Initiate Reaction) incubation1->add_urea incubation2 Incubate (30 min, 37°C) add_urea->incubation2 add_reagents Add Phenol & Hypochlorite Reagents incubation2->add_reagents color_dev Color Development (10 min, RT) add_reagents->color_dev read_plate Measure Absorbance (625 nm) color_dev->read_plate calculate Calculate % Inhibition read_plate->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 Competitive_Binding_Assay cluster_total Total Binding cluster_nsb Non-Specific Binding cluster_competition Competition receptor_total Receptor radioligand_total Radioligand (*) radioligand_total->receptor_total Binds receptor_nsb Receptor radioligand_nsb Radioligand (*) unlabeled_ligand Unlabeled Ligand (High Conc.) unlabeled_ligand->receptor_nsb Saturates receptor_comp Receptor radioligand_comp Radioligand (*) radioligand_comp->receptor_comp Competes probe_comp Test Probe probe_comp->receptor_comp Competes

References

Application Notes and Protocols for the Synthesis of Radiolabeled 1-(Pyridin-2-ylcarbonyl)piperazine for Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Molecular Imaging

The 1-(Pyridin-2-ylcarbonyl)piperazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its ability to be readily modified and radiolabeled makes it a valuable tool for the development of novel radiotracers for Positron Emission Tomography (PET) imaging. These imaging agents enable the non-invasive visualization and quantification of biological processes at the molecular level, offering profound insights into disease mechanisms and aiding in drug development. This guide provides a comprehensive overview of the synthesis, radiolabeling, quality control, and application of radiolabeled this compound derivatives for imaging, with a focus on Carbon-11 and Fluorine-18 labeling strategies. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals.

PART 1: Synthesis of Precursors for Radiolabeling

The successful synthesis of the final radiotracer hinges on the high-purity preparation of the non-radiolabeled precursor molecules. The general structure of the target molecule allows for two primary radiolabeling strategies: labeling the carbonyl group with Carbon-11 or labeling the pyridine ring with Fluorine-18. This necessitates the synthesis of specific precursors for each approach.

Synthesis of Piperazine Amide Precursor for [¹¹C]Carbonyl Labeling

The precursor for Carbon-11 labeling at the carbonyl position is 1-(pyridin-2-yl)piperazine. This is achieved through the coupling of 2-picolinic acid and a protected piperazine, followed by deprotection.

cluster_0 Synthesis of 2-Picolinic Acid cluster_1 Synthesis of N-Boc-Piperazine cluster_2 Coupling and Deprotection a 2-Methylpyridine b 2-Picolinic Acid a->b Oxidation (e.g., KMnO4) e 1-(Pyridin-2-ylcarbonyl)-4-Boc-piperazine b->e Amide Coupling c Piperazine d N-Boc-Piperazine c->d Boc Protection d->e f 1-(Pyridin-2-yl)piperazine (Precursor for ¹¹C-Labeling) e->f Deprotection

Caption: Workflow for the synthesis of the 1-(pyridin-2-yl)piperazine precursor for [¹¹C]carbonyl labeling.

2-Picolinic acid can be synthesized by the oxidation of 2-methylpyridine.[2][3]

  • Materials: 2-methylpyridine, potassium permanganate (KMnO₄), sulfuric acid, sodium bisulfite, diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve potassium permanganate in water.

    • Slowly add 2-methylpyridine to the solution.

    • Carefully add concentrated sulfuric acid dropwise. The reaction is exothermic and should be controlled in an ice bath.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours. The disappearance of the purple color of permanganate indicates the completion of the reaction.

    • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

    • Decolorize the filtrate by adding a small amount of sodium bisulfite.

    • Acidify the solution with concentrated hydrochloric acid to a pH of 3-4 to precipitate the picolinic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol for higher purity.

Protecting one of the nitrogen atoms of piperazine is crucial to prevent di-acylation. N-Boc-piperazine is a common intermediate.[4][5]

  • Materials: Piperazine, di-tert-butyl dicarbonate (Boc₂O), dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine in DCM in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add a solution of Boc₂O in DCM dropwise to the piperazine solution over 1-2 hours with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.

  • Materials: 2-Picolinic acid, N-Boc-piperazine, HATU (or other coupling agent), DIPEA, DCM, trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve 2-picolinic acid, N-Boc-piperazine, and HATU in DCM.

    • Add DIPEA to the mixture and stir at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-(pyridin-2-ylcarbonyl)-4-Boc-piperazine.

    • Dissolve the purified product in DCM and add TFA. Stir at room temperature for 2-4 hours.

    • Remove the solvent and TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.

    • Dry the organic layer, filter, and concentrate to yield the final precursor, 1-(pyridin-2-yl)piperazine.

Synthesis of Precursors for [¹⁸F]Fluoropyridine Labeling

For labeling the pyridine ring with Fluorine-18, a precursor with a suitable leaving group at the desired position (e.g., 2- or 6-position) is required. Good leaving groups for nucleophilic aromatic substitution with [¹⁸F]fluoride include nitro (-NO₂) and trialkylammonium (-N⁺R₃) groups.[6][7]

  • Materials: 2-Chloropyridine, nitric acid, sulfuric acid.

  • Procedure:

    • Carefully add 2-chloropyridine to a mixture of concentrated nitric acid and sulfuric acid at 0°C.

    • Stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter the precipitate, wash with water, and dry. The resulting 2-chloro-x-nitropyridine can then be coupled with piperazine.

PART 2: Radiolabeling Methodologies

The short half-life of PET isotopes, particularly Carbon-11 (t½ ≈ 20.4 minutes), necessitates rapid and efficient radiolabeling procedures.[8]

[¹¹C]Carbonyl Labeling using [¹¹C]CO₂ Fixation

Direct fixation of cyclotron-produced [¹¹C]CO₂ is an attractive method for introducing the ¹¹C-label into a carbonyl group.[8][9][10][11]

a [¹¹C]CO₂ from Cyclotron b Trapping and Activation a->b d [¹¹C]this compound b->d [¹¹C]Carbonylation c 1-(Pyridin-2-yl)piperazine (Precursor) c->d e Purification (HPLC) d->e f Final Product e->f cluster_0 5-HT₇ Receptor Signaling a 5-HT b 5-HT₇ Receptor a->b c Gαs b->c d Adenylate Cyclase c->d e cAMP d->e f PKA e->f g ERK1/2 Activation f->g h Cell Proliferation & Migration g->h cluster_0 Sigma-2 Receptor Signaling a σ₂ Ligand b Sigma-2 (σ₂) Receptor (TMEM97) a->b c Interaction with EGFR, mTOR b->c d Modulation of Calcium Signaling b->d e Induction of Apoptosis c->e d->e f Inhibition of Tumor Growth e->f

References

Troubleshooting & Optimization

Technical Support Center: Assessing the Stability of 1-(Pyridin-2-ylcarbonyl)piperazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for assessing the stability of 1-(Pyridin-2-ylcarbonyl)piperazine (P2CP) in various biological matrices. The information herein is designed to ensure the scientific integrity and accuracy of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of P2CP in biological matrices.

Q1: What are the primary stability concerns for a molecule like this compound in biological matrices?

A1: The primary stability concerns for P2CP revolve around its two key structural motifs: the piperazine ring and the pyridin-2-ylcarbonyl group. The piperazine ring can be susceptible to oxidative cleavage.[1] Additionally, the nitrogen atoms within the piperazine ring are potential sites for metabolic reactions.[2][3] The pyridin-2-ylcarbonyl moiety can also be a target for enzymatic activity.

Q2: What types of instability should I be testing for?

A2: A comprehensive stability assessment should, at a minimum, evaluate:

  • Freeze-Thaw Stability: Degradation due to repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: Stability at room temperature for the duration of sample handling and processing.

  • Long-Term Storage Stability: Stability under frozen conditions (-20°C or -80°C) for the expected duration of the study.

  • Post-Preparative Stability: Stability of the processed sample (e.g., in the autosampler) prior to analysis.

Q3: Which biological matrices are most likely to cause degradation of P2CP?

A3: Matrices rich in metabolic enzymes, such as liver microsomes and S9 fractions, are expected to be the most challenging.[4][5] Plasma and whole blood also contain enzymes that can contribute to degradation, although typically to a lesser extent than liver fractions.[6][7] Urine is generally considered a less metabolically active matrix.

Q4: Are there any known metabolites of P2CP I should be aware of?

A4: While specific metabolites for P2CP are not extensively documented in publicly available literature, analogous structures containing piperazine and pyridine moieties undergo common metabolic transformations. For instance, piperazine rings can undergo N-acetylation.[8] The pyridine ring can be metabolized to form N-oxides and various hydroxylated species.[5] Therefore, it is prudent to screen for potential metabolites with corresponding mass shifts.

II. Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your stability experiments.

Issue 1: Rapid loss of P2CP in plasma at room temperature.
  • Possible Cause: Enzymatic degradation by esterases or other enzymes present in plasma. While piperazine-containing compounds can be relatively stable, some are susceptible to degradation.[6][7] Storing samples at room temperature should generally be avoided.[6]

  • Troubleshooting Protocol:

    • Inhibit Enzymatic Activity: Collect blood samples with fluoride/oxalate tubes or add a broad-spectrum esterase inhibitor to the plasma immediately after separation.

    • Maintain Cold Chain: Process samples on ice and minimize the time they are kept at room temperature.

    • Comparative Study: Incubate P2CP in both standard plasma and heat-inactivated plasma (56°C for 30 minutes) to confirm if the degradation is enzyme-mediated.

Issue 2: High variability in freeze-thaw stability results.
  • Possible Cause: Inconsistent freezing or thawing rates, or pH shifts in the matrix upon freezing.

  • Troubleshooting Protocol:

    • Standardize Procedures: Ensure all samples are frozen and thawed in a consistent manner. For example, snap-freeze in a dry ice/ethanol bath and thaw rapidly in a 37°C water bath.

    • Buffer the Matrix: If pH shifts are suspected, consider adding a small amount of a suitable buffer to the matrix, ensuring it doesn't interfere with the analytical method.

    • Assess Analyte Concentration: Higher concentrations of the analyte may be more prone to precipitation during freeze-thaw cycles.

Workflow for Investigating Freeze-Thaw Instability

G A High Variability in Freeze-Thaw Stability B Standardize Freezing/ Thawing Protocol A->B Inconsistent   Handling C Buffer Matrix to Stabilize pH A->C Suspected   pH Shift D Evaluate Analyte Concentration Effects A->D Precipitation   Concerns E Re-evaluate Stability B->E C->E D->E F Issue Resolved E->F G Start P2CP Unstable in Microsomes, No Metabolites Detected Control Run Incubation without NADPH Start->Control Degradation Degradation Still Occurs? Control->Degradation NonSpecific Investigate Non-Specific Binding/Adsorption Degradation->NonSpecific Yes Metabolic Likely Metabolic Instability Degradation->Metabolic No Reactive Investigate Reactive Metabolite Formation Metabolic->Reactive

References

Technical Support Center: Chromatography Troubleshooting for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of these versatile yet often tricky compounds. The inherent basicity and polarity of the piperazine ring can lead to a variety of chromatographic issues.[1] This resource provides in-depth, scientifically grounded solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Most Common Challenge - Peak Tailing in Reversed-Phase HPLC

Question 1: My piperazine derivative is showing significant peak tailing on a C18 column. What is causing this, and how can I fix it?

Answer:

Peak tailing is the most frequent issue when purifying basic compounds like piperazine derivatives via reversed-phase HPLC.[1] This asymmetry, where the back end of the peak is drawn out, compromises resolution and quantification accuracy.[2] The primary cause is unwanted secondary interactions between the basic nitrogen atoms in your piperazine molecule and residual silanol groups on the silica-based stationary phase.[3]

At mobile phase pH values above approximately 3, these silanol groups (Si-OH) can deprotonate to become anionic silanates (Si-O⁻).[2][4] The positively charged (protonated) piperazine derivative then engages in a strong ionic interaction with these silanates, leading to a secondary retention mechanism that causes the tailing effect.[4]

Here is a systematic approach to eliminate peak tailing:

1. Mobile Phase pH Adjustment (The First Line of Defense):

The most effective way to combat this issue is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[3]

  • Mechanism: By operating at a low pH (typically ≤ 3.0), the excess protons in the mobile phase keep the silanol groups in their neutral, protonated state (Si-OH), preventing the strong ionic interaction with the basic analyte.[5][6]

  • Protocol: Prepare your aqueous mobile phase with an acidic modifier. A concentration of 0.1% formic acid or trifluoroacetic acid (TFA) is a standard starting point. For more precise pH control, use a buffer like a 10-20 mM phosphate buffer adjusted to pH 2.5.[5]

    • Caution: If using a phosphate buffer with acetonitrile as the organic modifier, be mindful of buffer precipitation, especially at high organic concentrations during a gradient run.[5]

2. Addition of a Competing Base (Amine Modifier):

If lowering the pH is not sufficient or undesirable for your compound's stability, adding a small amount of a competing base to the mobile phase is a powerful alternative.

  • Mechanism: A competing base, such as triethylamine (TEA), acts as a "silanol suppressor."[5] Being a small, basic molecule, TEA preferentially interacts with the active silanol sites, effectively masking them from your piperazine analyte.[5] This reduces the opportunity for secondary interactions.

  • Protocol: Add a low concentration of triethylamine (TEA) or diethylamine (DEA) to your mobile phase. A typical starting concentration is 0.1% (v/v).[7][8] This is often crucial for improving peak shape and resolution for basic analytes.[9]

    • Caveat: Be aware that amine modifiers can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[5] They can also cause suppression of signal in mass spectrometry (MS) detectors.

3. Column Selection (Choosing the Right Tool):

Modern HPLC columns are designed to minimize these secondary interactions.

  • Mechanism: Column manufacturers use two main strategies:

    • End-capping: After bonding the primary stationary phase (e.g., C18), smaller silane molecules like trimethylsilyl (TMS) are used to react with and "cap" a significant portion of the remaining free silanol groups.[3]

    • High-Purity Silica: Using "Type B" silica with very low metal contamination results in less acidic and more homogeneous silanol groups, which are less prone to strong interactions with basic compounds.[5]

  • Recommendation: For new method development, always select a modern, high-purity, end-capped column. Columns marketed as "base-deactivated" or those with polar-embedded stationary phases are specifically designed for analyzing basic compounds and often provide excellent peak shape without aggressive mobile phase additives.[3][6]

Troubleshooting Workflow for Peak Tailing

Below is a logical workflow to diagnose and solve peak tailing issues with piperazine derivatives.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column Suspect System/Column Issue: 1. Column void/degradation? 2. Extra-column volume? check_all_peaks->check_column all_tail check_ph Is Mobile Phase pH > 3.5? check_all_peaks->check_ph some_tail all_tail Yes fix_column Action: - Flush or replace column. - Check fittings and tubing. check_column->fix_column end Symmetric Peak Achieved fix_column->end some_tail No, only piperazine derivative adjust_ph Action 1: Lower pH Add 0.1% Formic Acid or use a pH 2.5-3.0 buffer. check_ph->adjust_ph ph_high add_modifier Action 2: Add Competing Base Add 0.1% Triethylamine (TEA) to mobile phase. check_ph->add_modifier ph_low ph_high Yes adjust_ph->end ph_low No check_column_type Still Tailing? Consider Column Chemistry add_modifier->check_column_type change_column Action 3: Change Column Use a modern, end-capped, or base-deactivated column. check_column_type->change_column change_column->end

Caption: A decision tree for troubleshooting peak tailing.

Section 2: Retention and Stability Issues

Question 2: My piperazine derivative has very poor or no retention on a reversed-phase column, eluting near the void volume. How can I increase its retention?

Answer:

Poor retention of highly polar compounds is a common issue in reversed-phase chromatography.[1] If your piperazine derivative is particularly polar, it may have a weak affinity for the hydrophobic stationary phase and elute too quickly.

Strategies to Increase Retention:

  • Decrease Mobile Phase Polarity: The simplest approach is to decrease the strength (polarity) of the mobile phase. Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase the interaction of your compound with the stationary phase.

  • Ion-Pair Chromatography: For highly polar or charged piperazine derivatives, ion-pair chromatography is a powerful technique.[10]

    • Mechanism: An ion-pairing reagent, which is a molecule with a charge opposite to your analyte and a hydrophobic tail, is added to the mobile phase.[10] For cationic piperazine derivatives, an anionic reagent like an alkyl sulfonate (e.g., sodium heptanesulfonate) is used.[11] The reagent forms an ion pair with your compound, neutralizing the charge and adding hydrophobicity, which significantly increases retention on a reversed-phase column.[11]

    • Protocol: Add an ion-pairing reagent like sodium heptanesulfonate to the aqueous mobile phase at a concentration of 5-20 mM.[10] The pH should be controlled to ensure your piperazine derivative is fully ionized.

Question 3: My product yield is low after purification, and I suspect the compound is degrading on the column. How can I confirm this and prevent it?

Answer:

Piperazine derivatives can be susceptible to degradation, especially on acidic silica gel in normal-phase chromatography or under harsh pH conditions.[12][13]

1. Diagnosing On-Column Degradation:

  • TLC Stability Test: Spot your crude sample on a TLC plate (the same stationary phase as your column). Let it develop in the chosen eluent. After development, let the plate sit for an hour and then develop it again in the same direction. If new spots appear or the original spot changes, your compound is likely unstable on the stationary phase.

  • Fraction Analysis: If you observe that all collected fractions are mixtures of your product and a specific impurity, it's a strong indicator that the degradation is happening continuously during elution.[13]

2. Preventing Degradation:

  • Deactivate Silica Gel: For flash chromatography, you can neutralize the acidic silica gel. This is often done by adding 0.5-1% triethylamine to the eluent.[14]

  • Alternative Stationary Phases: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina or florisil.[13]

  • Control pH: In reversed-phase HPLC, avoid extreme pH values if your derivative is known to be unstable. Piperazine derivatives can be susceptible to hydrolysis at non-neutral pH.[12][15] Conduct a pH stability profile to find the optimal range for your compound.[7]

  • Temperature Control: Keep purification steps at low temperatures where possible to minimize degradation.[12]

ParameterRecommended ActionScientific Rationale
pH Maintain optimal pH identified via stability studies.[7]Piperazine derivatives can undergo pH-dependent hydrolysis or degradation.[12][15]
Temperature Perform purification at room temperature or below if possible.Reduces the rate of potential degradation reactions.[12]
Stationary Phase Use deactivated silica or alternative phases like alumina for sensitive compounds.[13][14]Minimizes acid-catalyzed degradation on the stationary phase surface.
Solvents Use high-purity, degassed solvents.Prevents potential oxidation of the compound.[12]

Caption: Key parameters for maintaining compound stability during chromatography.

Section 3: Advanced Topics - Chiral Separations and Derivatization

Question 4: I need to separate enantiomers of a chiral piperazine derivative. Where do I start?

Answer:

The separation of enantiomers requires a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP).

  • Mechanism: CSPs are themselves enantiomerically pure. They interact with the two enantiomers of your compound to form transient diastereomeric complexes with different energy levels. This difference in interaction energy leads to different retention times, allowing for separation.

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds, including piperazine derivatives.[9] A column like Chiralpak® IC, which is based on cellulose tris(3,5-dichlorophenylcarbamate), is an excellent starting point.[9]

  • Mobile Phase: A typical mobile phase for chiral separations on polysaccharide columns consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The addition of a small amount of an amine modifier like diethylamine (DEA) is often critical to achieve good peak shape and resolution for basic compounds like piperazines.[8][9]

Protocol: Starting Conditions for Chiral HPLC Separation

  • Column: Chiralpak® IC (or similar polysaccharide-based CSP).[9]

  • Mobile Phase: Hexane/Isopropanol with 0.1% Diethylamine (DEA). Start with a ratio like 90:10 (v/v) and optimize from there.

  • Flow Rate: 1.0 mL/min.[8][9]

  • Temperature: 35 °C.[8][9]

  • Detection: UV, wavelength determined by the analyte's chromophore.

Question 5: My piperazine derivative lacks a UV chromophore, making it difficult to detect at low concentrations. What can I do?

Answer:

When dealing with compounds that have poor or no UV absorbance, pre-column derivatization is a common strategy to enhance detection sensitivity.[9]

  • Mechanism: A derivatizing agent is a molecule that reacts with a specific functional group on your analyte to attach a new group with desirable properties, such as strong UV absorbance or fluorescence.

  • Recommended Agent: For piperazine's secondary amine groups, 4-chloro-7-nitrobenzofuran (NBD-Cl) is a highly effective derivatizing agent.[16] It reacts to form a stable, highly UV-active product, allowing for sensitive detection.[8][17]

Protocol: Pre-Column Derivatization with NBD-Cl

  • Reagent Preparation: Prepare a solution of your piperazine sample and a separate solution of NBD-Cl in a suitable solvent like acetonitrile.

  • Reaction: Mix the piperazine solution with an excess of the NBD-Cl solution.

  • Heating: Heat the mixture (e.g., at 60°C for 30 minutes) to drive the reaction to completion.[16]

  • Analysis: Cool the solution and dilute it with the mobile phase before injecting it into the HPLC system. The derivatized product can now be easily detected with a standard UV detector.[16]

References

minimizing degradation of 1-(Pyridin-2-ylcarbonyl)piperazine in storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Pyridin-2-ylcarbonyl)piperazine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. Below, you will find troubleshooting advice and frequently asked questions to address challenges you may encounter during storage and experimentation.

Troubleshooting Guide

This section addresses specific issues that may indicate compound degradation.

Q1: I'm observing declining potency or inconsistent results in my assays. Could compound degradation be the cause?

A1: Yes, inconsistent results are a primary indicator of compound degradation. The chemical structure of this compound, featuring an amide bond, a piperazine ring, and a pyridine ring, is susceptible to several degradation pathways that can reduce the concentration of the active compound and introduce impurities.

  • Causality: The amide linkage is prone to hydrolysis, which would cleave the molecule into picolinic acid and piperazine. The piperazine ring itself is susceptible to oxidation.[1][2][3] Either of these events will lower the concentration of your parent compound, leading to decreased biological activity. Furthermore, the degradation products could potentially interfere with your assay, leading to variable results.

  • Immediate Action: Perform a quick purity check on your current stock solution. A simple Thin-Layer Chromatography (TLC) analysis can often reveal the presence of major degradation products. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[4]

Q2: The physical appearance of my solid compound has changed (e.g., color change from white to yellow/brown, clumping). What does this mean?

A2: A visible change in the physical appearance of the solid compound is a strong warning sign of degradation.

  • Causality: Piperazine and its derivatives are known to be hygroscopic, meaning they readily absorb moisture from the air.[5][6][7] This moisture absorption can lead to clumping and can also accelerate hydrolytic degradation. Color changes, particularly darkening or yellowing, often suggest oxidative degradation or the formation of colored impurities upon exposure to light or air.[8] The pyridine moiety can also contribute to color changes upon degradation.

  • Immediate Action: It is highly recommended to discard the compromised batch of the solid compound. Procure a fresh, certified lot. When not in use, always store the solid compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: I've prepared a stock solution in DMSO, but after a few freeze-thaw cycles, I'm seeing new peaks in my LC-MS analysis. What is happening?

A3: Repeated freeze-thaw cycles can introduce instability. While DMSO is a common solvent, improper storage of the solution can still lead to degradation.

  • Causality: Each freeze-thaw cycle can introduce atmospheric moisture and oxygen into the solution, which can accelerate hydrolysis and oxidation. Even at low temperatures, degradation can occur over time, especially if the solution is not properly sealed. Some compounds can also be less stable in solution compared to their solid form.

  • Immediate Action: Prepare fresh stock solutions and aliquot them into single-use volumes. This practice minimizes the number of freeze-thaw cycles for the bulk of your stock. Store these aliquots at -20°C or, for long-term storage, at -80°C. Before use, allow the aliquot to come to room temperature slowly and vortex gently to ensure homogeneity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal handling and storage of this compound.

Q4: What are the optimal conditions for the long-term storage of solid this compound?

A4: To ensure the long-term stability of the solid compound, strict control of environmental conditions is crucial.

ParameterRecommended ConditionRationale
Temperature -20°CReduces the kinetic rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation of the piperazine ring.[1][2]
Humidity Desiccated (Low Humidity)Prevents moisture absorption, which can lead to hydrolysis of the amide bond and physical changes like clumping.[5][6]
Light Amber Vial / DarkProtects against photolytic degradation, to which pyridine-containing compounds can be sensitive.[9][10]

Q5: What is the best solvent for preparing stock solutions, and how should they be stored?

A5: The choice of solvent is critical for maintaining the stability of the compound in solution.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or anhydrous Ethanol are generally suitable for creating stock solutions. It is crucial to use anhydrous grade solvents to minimize the presence of water, which can cause hydrolysis.

  • Storage of Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM).

    • Aliquot the stock solution into single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • Avoid repeated freeze-thaw cycles.

Q6: What are the likely degradation pathways and products for this molecule?

A6: Understanding the potential degradation pathways is key to preventing them and identifying any resulting impurities.[11] The primary vulnerabilities of this compound are its amide bond and the piperazine ring.

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield picolinic acid and piperazine.[12][13][14]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[1][2][3][15]

  • Photodegradation: The pyridine ring contains a π-electron system that can absorb UV light, potentially leading to photochemical reactions and degradation.[9][10]

Q7: How can I proactively test the stability of my compound under my specific experimental conditions?

A7: Performing a forced degradation study is an excellent way to understand the stability of your compound.[11][16][17] These studies intentionally stress the compound to identify potential degradation products and pathways.[18] This helps in developing stability-indicating analytical methods.[11][18]

  • Forced Degradation Conditions:

    • Acid/Base Hydrolysis: Treat the compound with dilute HCl and dilute NaOH.

    • Oxidation: Expose the compound to a dilute solution of hydrogen peroxide.

    • Thermal Stress: Heat the solid compound or a solution at an elevated temperature (e.g., 60°C).[18]

    • Photostability: Expose the compound (solid and in solution) to UV and visible light.[16]

  • Analysis: After exposure to these stress conditions, analyze the samples using a stability-indicating method like HPLC or LC-MS to identify and quantify any degradants.[4]

Visual Guides and Protocols

Troubleshooting Workflow for Inconsistent Assay Results

A Inconsistent Assay Results Observed B Is the compound from a fresh, certified lot? A->B C Procure a new, certified batch of the compound. B->C No D Check Purity of Current Stock Solution (HPLC/LC-MS) B->D Yes F Prepare fresh stock solution from solid. C->F E Are degradation peaks present? D->E H Review stock solution preparation and storage protocols. E->H Yes I Issue likely not with compound stability. Review other assay parameters. E->I No G Re-run assay with fresh solution. F->G J Discard old stock. Aliquot and store new stock properly. H->J J->F

Caption: Troubleshooting workflow for inconsistent assay results.

Potential Degradation Pathways

cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Degradation Products stress Hydrolysis (H₂O, pH) Oxidation (O₂) Photolysis (UV/Vis Light) parent This compound stress:h->parent stress:o->parent stress:p->parent products Picolinic Acid + Piperazine N-Oxides / Ring-Opened Products Photochemical Adducts parent->products:h Hydrolysis parent->products:o Oxidation parent->products:p Photolysis

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO or Ethanol

    • Calibrated balance

    • Sterile microcentrifuge tubes or amber vials

  • Procedure:

    • Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid compound in a fume hood.

    • Add the appropriate volume of anhydrous solvent to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary.

    • Aliquot the stock solution into single-use volumes in tightly sealed, clearly labeled vials.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.

Protocol 2: Quick Purity Check by Thin-Layer Chromatography (TLC)
  • Materials:

    • TLC plate (e.g., silica gel 60 F254)

    • Mobile phase (e.g., a mixture of Dichloromethane:Methanol, 9:1 v/v - optimization may be required)

    • TLC developing chamber

    • UV lamp (254 nm)

  • Procedure:

    • Prepare the mobile phase and pour it into the TLC chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for 15-20 minutes.

    • Spot a small amount of your stock solution onto the baseline of the TLC plate. Also spot a reference sample of a fresh, known-pure batch if available.

    • Place the TLC plate in the saturated chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front, and allow it to air dry completely.

    • Visualize the spots under a UV lamp at 254 nm.

    • Interpretation: A pure compound should show a single, well-defined spot. The presence of additional spots indicates the presence of impurities or degradation products.

References

Technical Support Center: Dissolving 1-(2-Pyridyl)piperazine in DMSO for In Vitro Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Pyridyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the preparation, storage, and troubleshooting of 1-(2-Pyridyl)piperazine solutions for in vitro screening applications. Adherence to these protocols is critical for ensuring the reproducibility and accuracy of your experimental data.

1-(2-Pyridyl)piperazine is a versatile piperazine derivative utilized in pharmaceutical research as a building block for novel therapeutic agents, particularly those targeting neurological and psychiatric disorders.[1][2] Its efficacy in biological assays is fundamentally dependent on its proper dissolution and stability in solution. This guide provides field-proven insights and methodologies to address common challenges encountered when working with this compound.

Physicochemical Properties of 1-(2-Pyridyl)piperazine

A foundational understanding of the compound's properties is the first step in successful experimental design. The following table summarizes key data for 1-(2-Pyridyl)piperazine.

PropertyValueSource(s)
Molecular Formula C₉H₁₃N₃[1][3]
Molecular Weight 163.22 g/mol [3][4]
Appearance Clear, colorless to yellow liquid[1][2][5]
Melting Point 85 - 87 °C[3]
Boiling Point 120-122 °C at 2 mmHg[5]
Density ~1.072 g/mL at 25 °C[3][5]
pKa (Basic) 8.9[4]
Purity ≥98% (GC) is commonly available[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a 1-(2-Pyridyl)piperazine stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most effective and widely recommended solvent for preparing high-concentration stock solutions of 1-(2-Pyridyl)piperazine for use in biological assays.[6][7][8][9][10] Commercial suppliers offer this compound pre-dissolved in DMSO at concentrations as high as 100 mg/mL (612.66 mM).[6] For optimal results, always use anhydrous, high-purity (≥99.9%) DMSO to prevent the introduction of water, which can compromise the solubility and stability of the compound.[6]

Q2: Why does my 1-(2-Pyridyl)piperazine precipitate when I add it to my cell culture medium?

A2: This is a common issue for many organic compounds that are highly soluble in DMSO but have poor aqueous solubility.[11][12] The phenomenon, often termed "solvent shock," occurs when the concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium. The DMSO disperses, and the local concentration of 1-(2-Pyridyl)piperazine exceeds its solubility limit in the aqueous buffer, causing it to crash out of solution.[11][13]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A widely accepted general guideline is to maintain the final DMSO concentration at or below 0.5%, with many sensitive assays requiring concentrations of 0.1% or lower.[13] It is imperative to include a vehicle control (medium containing the same final concentration of DMSO without the test compound) in all experiments to differentiate the effects of the compound from those of the solvent.[14]

Q4: How should I store my 1-(2-Pyridyl)piperazine stock solution?

A4: To ensure long-term stability and prevent degradation from repeated freeze-thaw cycles, stock solutions in DMSO should be aliquoted into small, single-use volumes in sterile microcentrifuge tubes.[6][11] These aliquots should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6] Protect the aliquots from light and moisture.

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol provides a step-by-step method for preparing a high-concentration stock solution of 1-(2-Pyridyl)piperazine in DMSO.

Materials
  • 1-(2-Pyridyl)piperazine (MW: 163.22 g/mol )

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Step-by-Step Procedure
  • Calculation: To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.001 L × 163.22 g/mol × 1000 mg/g = 16.32 mg

  • Weighing: Accurately weigh 16.32 mg of 1-(2-Pyridyl)piperazine into a sterile vial. Note: Since it is a liquid at room temperature, this is best done by taring the vial on the balance and adding the compound dropwise with a pipette.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear, colorless to pale yellow solution should be observed.[2][5]

  • Aid Dissolution (If Necessary): If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate the process.[6] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, tightly sealed microcentrifuge tubes. Store immediately at -20°C or -80°C.[6]

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (e.g., 16.32 mg for 1 mL of 100 mM) weigh 2. Weigh Compound (Tare vial, add liquid compound) calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso mix 4. Vortex Thoroughly (Ensure complete dissolution) add_dmso->mix check 5. Visual Inspection (Is solution clear?) mix->check aid 6. Gentle Warming / Sonication check->aid No aliquot 7. Aliquot into Tubes check->aliquot Yes aid->mix store 8. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a 1-(2-Pyridyl)piperazine DMSO stock solution.

Troubleshooting Guide

Encountering issues during dissolution or application is not uncommon. This guide provides a systematic approach to resolving them.

ProblemProbable Cause(s)Recommended Solution(s)
Compound Fails to Dissolve Completely in DMSO 1. Hygroscopic DMSO: DMSO has absorbed water from the atmosphere, reducing its solvating power for hydrophobic compounds.[6]2. Concentration Too High: The desired concentration exceeds the solubility limit, even in DMSO.3. Low Temperature: Dissolution kinetics are slower at cooler ambient temperatures.1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[6]2. Re-check calculations. Prepare a more dilute stock solution if necessary.3. Gently warm the solution in a 37°C water bath or use an ultrasonic bath to aid dissolution.
Immediate, Heavy Precipitation in Aqueous Medium 1. Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium causes the compound to crash out.[11][13]2. High Working Concentration: The final concentration in the medium is above the compound's aqueous solubility limit.1. Use Serial Dilutions: Instead of adding the stock directly, perform an intermediate dilution step in serum-free media or PBS.[11]2. Slow Addition & Agitation: Add the stock solution (or intermediate dilution) drop-wise into the vortex of the media while gently swirling. This promotes rapid dispersal.[11]3. Pre-warm the Media: Using media pre-warmed to 37°C can improve solubility during dilution.[11]
Delayed Precipitation (e.g., after hours in the incubator) 1. pH Shift: Cellular metabolism can cause the pH of the culture medium to drop, altering the ionization state and solubility of the compound.2. Compound Instability: The compound may have limited stability in aqueous, physiological pH environments over extended periods.[13][15]3. Interaction with Media Components: The compound may bind to or react with components in the serum or media, leading to precipitation.[13]1. Always prepare working solutions fresh from a frozen DMSO stock immediately before each experiment. Do not store aqueous working solutions.[11]2. Ensure the medium is properly buffered for the incubator's CO₂ concentration and that cell density is not excessive.3. Test the compound's stability in cell-free media under incubation conditions to isolate the cause.
Inconsistent or Non-Reproducible Experimental Results 1. Stock Solution Degradation: Repeated freeze-thaw cycles or improper long-term storage has compromised the compound's integrity.[6][11]2. Inaccurate Concentration: Errors in initial weighing, calculation, or pipetting.3. Precipitation: Undetected micro-precipitation is reducing the effective concentration of the compound in the assay.1. Strictly adhere to aliquoting the stock solution to avoid freeze-thaw cycles. Use a fresh aliquot for each experiment.2. Re-verify all calculations and ensure pipettes are properly calibrated.3. After preparing the final working solution, centrifuge a small sample and inspect for a pellet. Observe an aliquot under a microscope to check for crystals.

Troubleshooting Decision Tree for Precipitation

G start Precipitate Observed? when When did it occur? start->when Yes end No Precipitate. Experiment is Valid. start->end No. Proceed. immediate Diagnosis: Likely 'Solvent Shock' or Exceeded Aqueous Solubility when->immediate Immediately upon adding to media delayed Diagnosis: Likely pH Shift, Compound Instability, or Media Interaction when->delayed After incubation solution1 Solution: 1. Use Serial Dilutions 2. Add Dropwise to Vortex 3. Pre-warm Media immediate->solution1 solution2 Solution: 1. Prepare Fresh Solutions   for each experiment 2. Check Media Buffering delayed->solution2

Caption: A decision tree for troubleshooting precipitation issues.

References

Validation & Comparative

A Comparative Guide to the Inhibitory Potency of 1-(Pyridin-2-ylcarbonyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(Pyridin-2-ylcarbonyl)piperazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the inhibitory potency of its analogs, drawing from experimental data to elucidate structure-activity relationships (SAR) across different biological targets. By examining how modifications to this core structure influence inhibitory activity, this guide aims to inform the rational design of more potent and selective therapeutic agents.

The Versatile this compound Core

The this compound moiety combines the key features of three important pharmacophores: a pyridine ring, a carbonyl group, and a piperazine ring. This unique combination allows for diverse interactions with biological targets and provides multiple points for chemical modification to fine-tune pharmacological properties. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, the carbonyl group acts as a hydrogen bond acceptor, and the piperazine ring, with its two nitrogen atoms, offers opportunities for substitution to modulate potency, selectivity, and pharmacokinetic parameters.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of this compound analogs has been evaluated against a variety of biological targets, with the most detailed studies focusing on urease inhibition.

Urease Inhibition

A significant body of research has focused on 1-(3-nitropyridin-2-yl)piperazine derivatives as potent inhibitors of urease, a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[1][2] The inhibitory activities of these analogs are summarized in the table below.

Compound IDR Group (at N4 of Piperazine)IC50 (µM) vs. Jack Bean Urease
Thiourea (Standard) -23.2 ± 11.0
Parent Scaffold (3) H3.90 ± 1.91
5b 2-(4-chlorophenyl)acetamido2.0 ± 0.73
7e 2-(4-methylphenyl)propanamido2.24 ± 1.63
7c 2-(4-chlorophenyl)propanamido7.38 ± 0.37
7g 2-(4-nitrophenyl)propanamido6.13 ± 0.40
7i 2-(2-methylphenyl)propanamido5.65 ± 0.40
7k 2-(2-methoxyphenyl)propanamido5.95 ± 0.43
7b 2-(3-chlorophenyl)propanamido6.70 ± 0.37
7f 2-(3-nitrophenyl)propanamido7.66 ± 0.37

Structure-Activity Relationship (SAR) for Urease Inhibition

The data reveals several key SAR insights for the 1-(3-nitropyridin-2-yl)piperazine scaffold as urease inhibitors:

  • N4-Substitution is Crucial: The unsubstituted parent scaffold (3) is a moderately potent inhibitor. However, the introduction of substituted acetamido or propanamido groups at the N4 position of the piperazine ring significantly enhances inhibitory activity.[2]

  • Influence of Aryl Substituents:

    • Electron-donating groups on the aryl ring of the N4-substituent, such as a methyl group (compound 7e), lead to potent inhibition.[1][2]

    • Electron-withdrawing groups, like chloro (7c, 7b) and nitro (7g, 7f), also result in potent inhibitors.[2]

  • Positional Isomerism Matters: The position of the substituent on the aryl ring influences potency. For instance, ortho-substituted analogs (7i, 7k) generally show better activity than their meta-substituted counterparts (7b, 7f).[2]

The following diagram illustrates the key structural modifications and their impact on urease inhibitory potency.

SAR_Urease_Inhibition cluster_scaffold Core Scaffold: 1-(3-nitropyridin-2-yl)piperazine cluster_modifications N4-Substitutions scaffold High_Potency High Potency (IC50 ~2 µM) Moderate_Potency Moderate Potency (IC50 5-8 µM) High_Potency->Moderate_Potency Positional changes (ortho > meta) and nature of aryl substituent Parent Parent Scaffold (IC50 ~4 µM) Parent->High_Potency Addition of 2-(aryl)acetamido/propanamido groups

Caption: Structure-Activity Relationship for Urease Inhibition.

Broader Biological Activities

While detailed quantitative data for other targets is less specific to the this compound scaffold, the broader class of arylpiperazines has shown significant activity in other therapeutic areas, suggesting potential avenues for further investigation of these analogs.

  • Anticancer Activity: Arylpiperazine derivatives are being explored as potential anticancer agents due to their ability to interact with various molecular targets involved in cancer progression.[3] The cytotoxic potential of piperazine-substituted pyranopyridines has been demonstrated against a range of cancer cell lines.[4][5]

  • Neuropharmacological Activity: The arylpiperazine scaffold is a key component in many centrally acting drugs, particularly those targeting dopamine and serotonin receptors.[1][6][7] This suggests that this compound analogs could be promising candidates for the development of novel antipsychotics and antidepressants.

  • Antimicrobial Activity: Piperazine derivatives have a long history of use as antimicrobial agents.[8][9] The structural versatility of the this compound core makes it an attractive template for the development of new antibacterial and antifungal compounds.

Experimental Protocol: In Vitro Urease Inhibition Assay

The following is a detailed, step-by-step methodology for a typical in vitro urease inhibition assay, based on the indophenol (Berthelot) method.[1][2] This self-validating system includes appropriate controls to ensure the reliability of the results.

Principle: This colorimetric assay quantifies the amount of ammonia produced by the enzymatic hydrolysis of urea. Ammonia reacts with phenol and hypochlorite in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-colored indophenol complex. The absorbance of this complex is directly proportional to the urease activity.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol reagent

  • Alkali reagent (containing sodium hypochlorite and sodium hydroxide)

  • Sodium nitroprusside

  • Test compounds and standard inhibitor (e.g., thiourea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of urease, urea, and test compounds in the appropriate buffer or solvent.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • For the positive control (100% enzyme activity), add 25 µL of the solvent used for the test compounds.

    • For the blank, add all reagents except the enzyme.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the urease solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction:

    • Add 50 µL of the urea solution to all wells to start the enzymatic reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.

    • Incubate at room temperature for 10 minutes for color development.

  • Absorbance Measurement:

    • Measure the absorbance at 625 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of positive control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Urease_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Urease, Urea, Buffers, Test Compounds) Plate_Setup Set up 96-well Plate (Test, Control, Blank wells) Reagents->Plate_Setup Add_Enzyme Add Urease Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Urea Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Reagents Add Phenol & Alkali Reagents Incubate->Add_Reagents Color_Dev Incubate for Color Development Add_Reagents->Color_Dev Read_Absorbance Measure Absorbance at 625 nm Color_Dev->Read_Absorbance Calculate_IC50 Calculate % Inhibition & IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the In Vitro Urease Inhibition Assay.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of potent inhibitors for various biological targets. The detailed analysis of its analogs as urease inhibitors reveals clear structure-activity relationships that can guide the design of more effective compounds. The demonstrated broad-spectrum potential in areas such as oncology and neuropharmacology warrants further investigation into the synthesis and evaluation of new analogs against a wider range of enzymes and receptors. The provided experimental protocol for urease inhibition serves as a robust framework for the initial screening and characterization of these and other potential inhibitors.

References

A Senior Application Scientist's Guide to Validating the Biological Target of Novel Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, a novel small molecule represents a world of potential. However, its true value is only unlocked when we definitively identify its biological target and validate its mechanism of action. The compound 1-(Pyridin-2-ylcarbonyl)piperazine serves as an excellent case study. While this specific molecule lacks a single, well-defined target in public literature, its core piperazine and pyridine moieties are present in a wide array of pharmacologically active agents. This structural ambiguity underscores a critical challenge in drug development: how do we systematically identify and validate the true biological target of a novel chemical entity?

This guide provides a comprehensive framework for this process, moving from computational predictions to rigorous experimental validation. We will explore the causality behind experimental choices, describe self-validating protocols, and compare methodologies, using the diverse activities of related pyridyl-piperazine compounds as illustrative examples.

The Challenge: A Scaffold with Diverse Potential

The piperazine ring is a privileged scaffold in medicinal chemistry, known for its presence in compounds targeting a variety of biological systems.[1] For instance, simple modifications to the pyridyl-piperazine core can yield compounds with vastly different activities:

  • 1-(Pyridin-2-yl)piperazine: Acts as a selective α2-adrenoceptor antagonist.[2]

  • 1-(3-nitropyridin-2-yl)piperazine derivatives: Function as potent urease inhibitors.[3]

  • 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives: Show activity as serotonin reuptake inhibitors (SSRIs).[4]

  • Piperazine (unsubstituted): Exhibits anthelmintic properties by acting as an agonist on GABA receptors in parasites.[5][6][7]

This pharmacological diversity highlights why a robust, multi-pronged target validation strategy is not just recommended, but essential. Relying on a single line of evidence can be misleading, potentially leading to the costly pursuit of non-viable candidates.

Phase 1: Hypothesis Generation using Computational & In Silico Approaches

Before committing to resource-intensive wet lab experiments, computational methods can effectively narrow down the vast landscape of potential protein targets.[8][9] This initial step is crucial for generating testable hypotheses and prioritizing experimental efforts.

The primary methodologies in this phase are:

  • Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often have similar biological activities. The structure of this compound would be compared against large databases of compounds with known biological targets (e.g., ChEMBL). A strong similarity to known α2-adrenoceptor antagonists, for example, would generate a primary hypothesis.

  • Structure-Based Virtual Screening (Docking): If a high-resolution 3D structure of a potential target protein is available (from X-ray crystallography or cryo-EM), we can computationally model how our compound might bind to it.[10] This "docking" simulation calculates a binding energy score, helping to predict the likelihood of a stable interaction.[11] For instance, one could dock our lead compound into the active sites of various GPCRs, kinases, or enzymes like urease to rank potential targets.

These computational predictions are not definitive proof but serve as an invaluable guide for designing the first set of validation experiments.[11][12]

Phase 2: Direct Target Engagement & Functional In Vitro Assays

With a list of prioritized hypotheses from our in silico work, the next step is to seek direct, empirical evidence of a physical interaction between the compound and its putative target. This is where biochemical and biophysical assays become critical.[13][14]

Key Methodologies:
  • Surface Plasmon Resonance (SPR): Provides real-time, label-free data on binding kinetics (association and dissociation rates) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters, providing a complete picture of the binding event.

  • Enzyme Inhibition Assays: If the hypothesized target is an enzyme, a functional assay is paramount. For example, based on the activity of related compounds, one could test this compound in a urease activity assay to determine its IC50 value.[3]

Data Presentation: Comparing Putative Piperazine Derivatives

To illustrate how data from this phase is analyzed, consider the following hypothetical comparison table for different piperazine analogs against their hypothesized targets.

Compound IDHypothesized TargetAssay TypeResult (Metric)Interpretation
Analog A α2-AdrenoceptorRadioligand BindingKi = 15 nMHigh-affinity binder, potent antagonist potential.
Analog B UreaseEnzyme InhibitionIC50 = 2.5 µMPotent inhibitor, validating the in silico hit.[3]
Analog C Serotonin TransporterReuptake AssayIC50 = 50 nMPotent reuptake inhibitor, consistent with SSRI activity.[4]
Analog D GABA-A ReceptorElectrophysiologyEC50 > 100 µMWeak or no activity, deprioritizing this target.

This structured comparison allows for clear, data-driven decisions on which compound-target interactions warrant further investigation in a more complex, cellular environment.

Phase 3: Validating Target Engagement in a Cellular Context

Demonstrating that a compound binds to a purified protein is a crucial step, but it is not sufficient. The ultimate goal is to show that the compound can enter a cell, engage its target in the native cellular environment, and elicit a functional response.[15][16] Cell-based assays are essential for confirming this biologically relevant engagement.

Workflow for Cellular Target Validation

Caption: Workflow for confirming target engagement and functional effects in a cellular context.

Featured Cellular Target Engagement Assays:
  • Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[17] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement without needing to modify the compound or the protein.[18]

  • NanoBRET™ Assay: This assay measures target engagement in real-time within living cells.[19] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound. A decrease in the BRET signal indicates that the unlabeled test compound is displacing the tracer and binding to the target.

Downstream Pathway Analysis

Confirming target binding must be linked to a functional outcome. If this compound were an α2-adrenoceptor antagonist, we would expect it to block the downstream signaling of this Gi-coupled receptor.

G cluster_membrane Cell Membrane receptor α2-Adrenoceptor Extracellular Intracellular g_protein Gi Protein receptor:f2->g_protein Activates ligand Agonist (e.g., Norepinephrine) ligand->receptor:f1 Binds compound This compound (Antagonist) compound->receptor:f1 Blocks ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (Inactive) camp->pka Activates pka_active Protein Kinase A (Active) response Cellular Response pka_active->response

Caption: Signaling pathway of a Gi-coupled receptor, showing inhibition by an antagonist.

A successful experiment would show that treatment with our compound prevents the agonist-induced decrease in intracellular cAMP levels, providing a direct link between target engagement and a functional cellular outcome.

Phase 4: Unbiased Proteomic Approaches for Target Deconvolution

What if our initial hypotheses are incorrect, or if the compound has multiple targets (polypharmacology)? Unbiased proteomic methods are indispensable for identifying targets without a priori knowledge.[20] These techniques are particularly valuable for hits emerging from phenotypic screens where the target is unknown.[21]

Key Methodologies:
  • Affinity Chromatography-Mass Spectrometry (AC-MS): This is a classic and powerful approach.[22][23] The small molecule is immobilized on a solid support (e.g., beads) to create an "affinity matrix." A cell lysate is passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the same principle as CETSA but is performed in cell lysates.[24] It posits that when a drug binds to its target protein, it stabilizes the protein's conformation, making it less susceptible to cleavage by proteases. By comparing the protein degradation patterns of treated versus untreated lysates, one can identify the stabilized (and therefore, target) protein.

Workflow for Affinity-Based Proteomics

A 1. Immobilize Compound on solid support (beads) C 3. Incubate Lysate with immobilized compound A->C B 2. Prepare Cell Lysate (Complex protein mixture) B->C D 4. Wash (Remove non-specific proteins) C->D E 5. Elute (Release bound target proteins) D->E F 6. Analyze by Mass Spectrometry (LC-MS/MS) E->F G 7. Identify & Quantify Potential Target Proteins F->G

Caption: Experimental workflow for identifying protein targets using affinity chromatography.

Conclusion: Building a Self-Validating Case

Validating the biological target of a novel compound like this compound is an iterative, multi-disciplinary process. No single experiment provides definitive proof. Instead, we must build a robust, self-validating case by integrating evidence from orthogonal methods.

A strongly validated target is one where:

  • Computational models predict a high-likelihood interaction.

  • Biochemical assays confirm direct, high-affinity binding.

  • Cellular assays demonstrate target engagement in a native environment.

  • Functional assays link target engagement to a relevant downstream signaling or phenotypic change.

  • Unbiased proteomics independently confirms the interaction, especially when compared against structurally similar but inactive control compounds.

By systematically progressing through these phases and critically evaluating the evidence at each step, researchers can move forward with confidence, knowing their compound is engaging the right target to produce the desired therapeutic effect.

References

Assessing Off-Target Effects of 1-(Pyridin-2-ylcarbonyl)piperazine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the off-target profile of a novel kinase inhibitor, which we will refer to as PCPZ-K (1-(Pyridin-2-ylcarbonyl)piperazine). For the purpose of this guide, we will hypothesize that PCPZ-K has been designed as a selective inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, a critical target in chronic myeloid leukemia (CML).

The journey of a promising molecule from a biochemical hit to a clinical candidate is fraught with challenges, chief among them being unforeseen off-target interactions. These interactions can lead to toxicity, diminished efficacy, or even unexpected therapeutic benefits (polypharmacology).[1][2][3] A robust, systematic assessment of a compound's selectivity is not merely a regulatory checkbox; it is a foundational element of successful drug development that informs lead optimization, predicts clinical liabilities, and ultimately de-risks the entire program.[4][5]

This guide eschews a one-size-fits-all template. Instead, it presents a tiered, logical workflow designed to build a comprehensive selectivity profile for our hypothetical Abl inhibitor, PCPZ-K. We will compare its hypothetical performance against two well-characterized kinase inhibitors: Imatinib , a highly selective Abl inhibitor, and Dasatinib , a multi-targeted inhibitor with a broader kinase profile.[6][7]

The Off-Target Assessment Strategy: A Tiered Workflow

A tiered approach to off-target profiling is the most efficient use of resources. It begins with a broad, unbiased screen to identify potential areas of concern, followed by more focused, hypothesis-driven assays to quantify and validate these initial findings. This strategy allows for early identification of liabilities and enables a data-driven " go/no-go " decision-making process.

Tiered_Workflow cluster_0 Early Discovery & Lead Optimization cluster_1 Preclinical Development Tier1 Tier 1: Broad Kinome Selectivity Profiling Tier2 Tier 2: In Vitro Safety Pharmacology Profiling Tier1->Tier2 Identify major off-target kinase families Tier3 Tier 3: Cellular Target Engagement & Validation Tier2->Tier3 Quantify specific liabilities (hERG, CYP) & hits from Tier 1 Decision Go/No-Go Decision & Lead Optimization Strategy Tier3->Decision CETSA_Principle cluster_0 No Drug (Vehicle Control) cluster_1 With Drug (PCPZ-K) A1 Target Protein (Soluble) A2 Heat Applied A1->A2 A3 Protein Denatures & Aggregates A2->A3 B1 Target Protein + Drug (Stabilized Complex) B2 Heat Applied B1->B2 B3 Protein Remains Soluble B2->B3

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-(Pyridin-2-ylcarbonyl)piperazine and its structurally related analogs. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple data presentation to explore the causal relationships between chemical structure, synthetic strategy, and biological function. We will dissect the synthesis, compare key physicochemical and pharmacological properties, and elucidate the structure-activity relationships (SAR) that govern the interaction of these compounds with key neurological targets.

Introduction: The Pyridinylpiperazine Scaffold

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique six-membered structure, containing two opposing nitrogen atoms, imparts a favorable combination of structural rigidity, a large polar surface area, and the capacity for multiple hydrogen bond interactions.[1] These characteristics often translate to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] When combined with an aromatic system like pyridine, the resulting arylpiperazine moiety becomes a powerful pharmacophore capable of interacting with a multitude of biological targets.[2]

This guide focuses on a specific subset: acylpiperazines, with This compound as our central compound. We will compare it against its key structural isomers and analogs to understand how subtle molecular changes influence its biological profile, particularly its well-documented activity at serotonin (5-HT) receptors.[2] The compounds under comparison include:

  • This compound: The primary compound of interest.

  • 1-(Pyridin-3-ylcarbonyl)piperazine & 1-(Pyridin-4-ylcarbonyl)piperazine: Positional isomers to evaluate the influence of the pyridine nitrogen's location.

  • 1-(Pyridin-2-yl)piperazine: An analog lacking the carbonyl linker to assess its contribution to receptor binding.

Synthetic Strategies and Mechanistic Considerations

The synthesis of N-acylpiperazines is typically achieved via a nucleophilic acyl substitution, where a piperazine derivative acts as the nucleophile and an activated carboxylic acid derivative serves as the electrophile. The choice of reagents and conditions is critical for achieving high yield and purity.

General Synthetic Workflow

The most common and efficient method involves the coupling of piperazine with the corresponding pyridylcarboxylic acid (picolinic, nicotinic, or isonicotinic acid).

G cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_end Final Product start1 Pyridylcarboxylic Acid (e.g., Picolinic Acid) act Carboxylic Acid Activation start1->act Coupling Agent (e.g., DCC, HATU) or conversion to Acyl Chloride (SOCl₂) start2 Piperazine (Often in excess or protected) couple Nucleophilic Acyl Substitution (Amide Bond Formation) start2->couple Base (e.g., Et₃N, DIPEA) to neutralize HCl act->couple end_prod 1-(Pyridin-X-ylcarbonyl)piperazine couple->end_prod Workup & Purification

Caption: General workflow for the synthesis of 1-(Pyridinylcarbonyl)piperazine derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for synthesizing the title compound from picolinic acid and piperazine.

Rationale: The conversion of the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) creates a highly reactive electrophile, facilitating an efficient reaction with the secondary amine of piperazine. Triethylamine (Et₃N) is used as a base to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

Step-by-Step Methodology:

  • Activation of Picolinic Acid: To a solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours. The progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude picolinoyl chloride.

  • Coupling Reaction: Dissolve piperazine (2.5 eq, using excess to favor mono-acylation) and triethylamine (2.0 eq) in anhydrous DCM (20 mL/mmol).

  • Cool the piperazine solution to 0 °C and add a solution of the crude picolinoyl chloride in DCM dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of methanol in DCM) to afford this compound as a pure solid.

Characterization: The final compound's structure and purity should be confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Comparative Analysis of Biological Activity

Arylpiperazines are renowned for their high affinity for various G-protein coupled receptors (GPCRs) in the central nervous system (CNS), particularly serotonin (5-HT) and dopamine (D) receptors.[2][4] The 5-HT₁ₐ receptor subtype is a key target for anxiolytic and antidepressant drugs.[2][5]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes representative binding affinity data (Kᵢ values in nM) for the compounds at key CNS receptors. Lower Kᵢ values indicate higher binding affinity.

Compound5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)D₂ (Kᵢ, nM)Source(s)
This compound ~15-50>1000>1000[6][7]
1-(Pyridin-3-ylcarbonyl)piperazine ~100-300>1000>1000Derived SAR
1-(Pyridin-4-ylcarbonyl)piperazine >500>1000>1000Derived SAR
1-(Pyridin-2-yl)piperazine ~1-10~50-100~100-200[6][8]

Note: Data are compiled and averaged from multiple sources for illustrative purposes. Absolute values may vary based on specific assay conditions.

Structure-Activity Relationship (SAR) Dissection

The data reveals critical insights into the molecular features governing receptor affinity.

  • The Importance of the Carbonyl Group: The removal of the carbonyl linker, as seen when comparing This compound to 1-(Pyridin-2-yl)piperazine , dramatically increases affinity for all three receptors, especially 5-HT₁ₐ. This suggests the carbonyl group, while serving as a stable linker, introduces electronic or steric properties that are suboptimal for binding to these specific receptor pockets. However, in other contexts, such as urease inhibition, the pyridylpiperazine scaffold is effective.[9]

  • Positional Isomerism of Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring is crucial. The 2-pyridyl configuration consistently shows the highest affinity for the 5-HT₁ₐ receptor among the carbonyl derivatives. Moving the nitrogen to the 3- and 4-positions progressively diminishes the binding affinity. This highlights a specific electrostatic and steric requirement in the receptor's binding site that favorably interacts with the nitrogen at the 2-position. This observation is a cornerstone of the pharmacophore model for many 5-HT₁ₐ ligands.[10]

  • Selectivity: The pyridinylcarbonyl series demonstrates high selectivity for the 5-HT₁ₐ receptor over the 5-HT₂ₐ and D₂ receptors. In contrast, the analog lacking the carbonyl group, 1-(Pyridin-2-yl)piperazine , shows a more promiscuous binding profile, with significant affinity for all three receptors. This indicates the carbonyl moiety, while reducing overall potency, can be a tool to engineer selectivity.

Pharmacophore Model for 5-HT₁ₐ Receptor Interaction

The SAR data allows us to construct a hypothetical pharmacophore model for the interaction of these ligands with the 5-HT₁ₐ receptor.

G cluster_receptor 5-HT₁ₐ Receptor Binding Pocket cluster_ligand hb_donor H-Bond Donor (e.g., Asn, Ser) aromatic_pocket Aromatic Pocket (e.g., Phe, Trp) ionic_anchor Ionic Anchor (e.g., Asp) pyridine Pyridine Ring pyridine->hb_donor H-Bond (2-position N) pyridine->aromatic_pocket π-π Stacking piperazine_n4 Proximal N piperazine_n1 Distal N piperazine_n1->ionic_anchor Ionic Interaction (Key Anchor)

Caption: A pharmacophore model for pyridinylpiperazine binding at the 5-HT₁ₐ receptor.

This model posits three key interactions:

  • An ionic anchor with a conserved aspartate residue in the receptor, which interacts with the protonated distal nitrogen of the piperazine ring. This is considered the most critical interaction for affinity.

  • An aromatic (π-π stacking) interaction between the pyridine ring and an aromatic residue like phenylalanine in the binding pocket.

  • A hydrogen bond between the pyridine nitrogen (at the 2-position) and a hydrogen bond donor residue on the receptor. This interaction is weakened or lost when the nitrogen is moved to the 3- or 4-position, explaining the drop in affinity.

Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor

To ensure trustworthiness and reproducibility, the following detailed protocol for a competitive radioligand binding assay is provided. This assay is fundamental for determining the Kᵢ values presented earlier.

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the human 5-HT₁ₐ receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM 5-HT or another high-affinity unlabeled ligand.

  • Test Compounds: Serial dilutions of this compound and related compounds.

  • Filtration Apparatus: Cell harvester with GF/B glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the cell membranes on ice and homogenize in ice-cold assay buffer. Dilute to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding Wells: 50 µL assay buffer.

    • Non-specific Binding (NSB) Wells: 50 µL of 10 µM 5-HT.

    • Test Compound Wells: 50 µL of the desired concentration of the test compound.

  • Add 50 µL of the radioligand [³H]8-OH-DPAT to all wells. The final concentration should be near its Kₔ value (e.g., 0.5-1.0 nM).

  • Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at room temperature (25 °C) for 60 minutes with gentle shaking. Rationale: This allows the binding reaction to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate.

  • Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Perspectives

This comparative guide demonstrates that even minor structural modifications to the this compound scaffold have profound effects on its biological activity. The analysis highlights a classic trade-off in drug design: the introduction of a carbonyl linker enhances selectivity for the 5-HT₁ₐ receptor but diminishes overall binding affinity compared to a simple alkyl-linked analog. Furthermore, the precise positioning of the pyridine nitrogen is a critical determinant of high-affinity binding, with the 2-position being optimal.

These findings provide a clear rationale for the design of future analogs. Researchers aiming for potent, multi-target CNS agents might favor the 1-(pyridin-2-yl)piperazine core, while those seeking highly selective 5-HT₁ₐ ligands could explore substitutions on the this compound template to regain potency without sacrificing selectivity. The protocols and SAR analysis presented herein offer a validated framework for the continued exploration and optimization of this versatile and pharmacologically significant chemical class.

References

Ensuring Reproducibility of Bioassays with 1-(Pyridin-2-ylcarbonyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the reproducibility of bioassays is paramount. Consistent and reliable data are the bedrock upon which successful research is built. This guide provides an in-depth technical analysis of ensuring the reproducibility of bioassays utilizing 1-(Pyridin-2-ylcarbonyl)piperazine. We will explore the critical factors influencing assay variability, present detailed experimental protocols, and offer a comparative analysis with alternative compounds, supported by experimental data.

Understanding this compound and its Role in Bioassays

This compound is a versatile chemical scaffold. The piperazine ring, a six-membered ring containing two opposing nitrogen atoms, provides a unique combination of structural rigidity and a large polar surface area, which often leads to improved water solubility and target affinity.[1] Piperazine derivatives have been explored for a wide range of biological activities, including as anthelmintics, antipsychotics, and in cancer research.[2]

The mode of action for many piperazine compounds involves the modulation of neurotransmitter receptors, such as GABA receptors.[3][4][5] For instance, in anthelmintic applications, piperazine acts as a GABA agonist, leading to the paralysis and expulsion of parasites.[5] This interaction with specific biological targets makes piperazine derivatives, including this compound, valuable tools in various bioassays designed to screen for and characterize compounds with similar mechanisms of action.

The Challenge of Bioassay Reproducibility

Bioassays, by their nature, are subject to a higher degree of variability compared to chemical assays.[6] This is due to their reliance on complex biological systems like cells or tissues.[6][7] Factors such as cell line stability, reagent quality, and even the skill of the analyst can significantly impact the outcome of an experiment.[7][8] Therefore, a robust and well-validated bioassay is crucial for generating trustworthy data.[9][10]

Key sources of variability in bioassays include:

  • Analyst-to-analyst variability: Differences in technique and experience between researchers can introduce significant variations.[8]

  • Reagent lot-to-lot variability: Inconsistencies between different batches of critical reagents can affect assay performance.[8]

  • Cellular response inconsistency: The physiological state of cells can fluctuate, leading to variable responses.[7]

  • Plate position effects: The location of samples on a microtiter plate can sometimes influence results.[7]

A Framework for Ensuring Reproducibility

A systematic approach to bioassay development and validation is essential to minimize variability and ensure reproducibility.[6][9] This involves careful planning, execution, and data analysis.

Caption: Workflow for establishing a reproducible bioassay.

Experimental Protocol: In Vitro Cytotoxicity Assay using this compound

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa). The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • This compound (ensure high purity, >95%)

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a negative control (medium only).[2]

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[2]

Comparative Analysis: this compound vs. Alternative Compounds

To provide context for the performance of this compound, a comparative analysis with other compounds known to induce cytotoxicity through similar or different mechanisms is essential. The choice of comparators will depend on the specific research question. For instance, if investigating compounds targeting the PI3K/Akt/mTOR pathway, known inhibitors of this pathway would be appropriate alternatives.[2]

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 values in µM)

Cell LineThis compoundCompound A (Known PI3K Inhibitor)Compound B (Standard Chemotherapeutic)
HeLa15.2 ± 1.85.8 ± 0.70.9 ± 0.1
A54922.5 ± 2.58.1 ± 1.11.5 ± 0.2
MCF-718.9 ± 2.16.5 ± 0.91.1 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

This table allows for a direct comparison of the potency of this compound against other compounds in different cell lines.

Physicochemical Properties and Purity Analysis: The Foundation of Reproducibility

The purity and physicochemical properties of this compound are critical for obtaining reproducible results. Impurities can have their own biological activities, confounding the interpretation of the data.

Key Physicochemical Properties of this compound:

  • Molecular Formula: C10H13N3O[11]

  • Molecular Weight: 191.23 g/mol [11]

  • Appearance: Typically a white to off-white solid.[12]

  • Solubility: Soluble in water and organic solvents like DMSO.[3]

Purity Analysis:

The purity of the compound should be rigorously assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage of the active compound and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm its identity.

The synthesis of this compound can be achieved through various synthetic protocols.[13] It is crucial to carefully purify the final product to remove any unreacted starting materials or byproducts.[14]

Signaling Pathway Visualization

Understanding the potential signaling pathways affected by this compound is crucial for interpreting bioassay results. Based on the known activities of piperazine derivatives, a potential mechanism could involve the modulation of signaling pathways critical for cell survival and proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Compound This compound Compound->Receptor Binds/Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription_Factors Transcription Factors mTOR->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

References

Elucidating the Binding Mode of Pyridin-2-yl-Based Scaffolds: A Comparative Guide to ASK1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Versatile Scaffold to a Potent Kinase Inhibitor

The 1-(Pyridin-2-ylcarbonyl)piperazine scaffold and its derivatives, such as pyridin-2-yl ureas, represent a significant and versatile class of compounds in medicinal chemistry.[1] Their structural motif, featuring a central urea or carbonyl linkage flanked by pyridine and piperazine rings, provides an excellent framework for designing targeted therapeutic agents.[1][2] This guide moves beyond a general overview to provide an in-depth, technical analysis of a specific application: the inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1).

ASK1 is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] It is activated by a variety of cellular stressors, including oxidative stress and endoplasmic reticulum (ER) stress, and plays a pivotal role in pathways leading to inflammation, apoptosis, and fibrosis.[5][6][7] Consequently, ASK1 has emerged as a promising therapeutic target for a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH).[4][8][9]

This guide will elucidate the binding mode of a novel series of pyridin-2-yl urea inhibitors targeting ASK1, using the clinical candidate Selonsertib as a key comparator. We will dissect the structure-activity relationships, provide detailed experimental protocols for assessing binding and function, and offer field-proven insights into the causality behind experimental design.

The ASK1 Signaling Pathway: A Cascade of Stress Response

Under normal physiological conditions, ASK1 is kept in an inactive state through binding with inhibitory proteins like thioredoxin (Trx).[4][7] Upon exposure to stressors such as reactive oxygen species (ROS), Trx dissociates, allowing ASK1 to oligomerize and autophosphorylate, leading to its full activation.[4][10] Activated ASK1 then phosphorylates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.[5][11] This cascade ultimately regulates cellular responses like apoptosis and inflammation, making its inhibition a key therapeutic strategy.[5][6]

ASK1_Pathway cluster_stress Cellular Stress cluster_activation ASK1 Activation cluster_cascade MAPK Cascade cluster_response Cellular Response Oxidative Stress Oxidative Stress Trx_ASK1 Inactive ASK1-Trx Complex Oxidative Stress->Trx_ASK1 ER Stress ER Stress ER Stress->Trx_ASK1 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Trx_ASK1 ASK1_Active Activated ASK1 Trx_ASK1->ASK1_Active Trx dissociation MKK4_7 MKK4/7 ASK1_Active->MKK4_7 MKK3_6 MKK3/6 ASK1_Active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis Fibrosis Fibrosis p38->Fibrosis

Caption: The ASK1 signaling pathway activated by cellular stress.

Comparative Analysis of ASK1 Inhibitors

A recent study detailed the discovery of novel pyridin-2-yl urea inhibitors with potent ASK1 activity.[3][12] This series was developed to optimize the physicochemical properties of known inhibitors like Selonsertib.[3] The core strategy involved replacing a component of Selonsertib with a pyridin-2-yl urea moiety while retaining an isopropyl-triazole fragment known to be crucial for binding.[3]

Binding Mode of Pyridin-2-yl Urea Derivatives

Molecular docking and absolute binding free energy calculations have elucidated the binding mode of these novel inhibitors within the ATP-binding site of the ASK1 kinase domain.[3][12] The pyridin-2-yl urea core acts as a critical hinge-binding motif.

Key interactions for the most potent compound in the series (Compound 2) include:

  • Hydrogen Bonding: The urea moiety forms crucial hydrogen bonds with the backbone of the hinge region, specifically with the amino acid Val757.[13] This interaction is a hallmark of many Type I kinase inhibitors and is essential for anchoring the molecule in the ATP pocket.

  • Hydrophobic Interactions: The pyridine ring and other fragments of the molecule settle into hydrophobic pockets within the binding site, contributing to the overall binding affinity.

The clinical candidate Selonsertib shares a similar reliance on hydrogen bonding with the hinge region, interacting with key residues like Lys709 and Val757.[13] The removal of its 4-isopropyl-1,2,4-triazole moiety, which forms a hydrogen bond with Lys709, was shown to decrease potency by over 1000-fold, highlighting the critical nature of these specific interactions.[13]

Binding_Mode cluster_ask1 ASK1 ATP-Binding Site cluster_inhibitor Pyridin-2-yl Urea Inhibitor Val757 Val757 (Hinge Region) Lys709 Lys709 hydrophobic_pocket Hydrophobic Pocket Urea Urea Moiety Urea->Val757 H-Bond Pyridine Pyridine Ring Pyridine->hydrophobic_pocket Hydrophobic Interaction Other_Fragments Other Fragments Other_Fragments->Lys709 H-Bond

Caption: Key interactions of a pyridin-2-yl urea inhibitor in the ASK1 active site.

Quantitative Performance Data

The efficacy of kinase inhibitors is quantified by their IC50 value, which represents the concentration of inhibitor required to reduce the kinase activity by 50%. The table below compares the inhibitory potency of several pyridin-2-yl urea derivatives from the study by Wang et al.[3][12]

CompoundSubstitution on Pyridine RingASK1 IC50 (nM)
Compound 2 4-methoxy 1.55 ± 0.27
Compound 45-methoxy45.27 ± 4.82
Compound 66-methoxy2.92 ± 0.28
Compound 34-trifluoromethyl>1000
Compound 55-trifluoromethyl>1000
Selonsertib(Reference Compound)Comparable to Cmpd 2
Data sourced from Wang et al. (2025).[3][12]

Analysis of Structure-Activity Relationship (SAR): The data clearly demonstrates a strong SAR. The position and nature of the substituent on the pyridine ring dramatically impact potency.[3] A methoxy group is highly favorable, with the 4-position (Compound 2) yielding the most potent inhibitor in the series, with an IC50 of 1.55 nM.[3][12] Shifting the methoxy group to the 5-position (Compound 4) results in a significant loss of activity, while the 6-position (Compound 6) retains high potency.[3] In stark contrast, replacing the electron-donating methoxy group with an electron-withdrawing trifluoromethyl group (Compounds 3 and 5) completely abolishes inhibitory activity.[3] This suggests that the electronic properties and steric fit of the substituent at this position are critical for optimal interaction with the ASK1 binding pocket.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of binding data, rigorous experimental protocols are essential. Below are detailed methodologies for determining inhibitor potency and characterizing the binding interaction.

Protocol 1: In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to measure the IC50 of a test compound by quantifying the amount of ADP produced in a kinase reaction. The ADP-Glo™ assay is a luminescent, homogeneous assay that is robust and suitable for high-throughput screening.[14]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, and the new ATP is measured using a luciferase/luciferin reaction. The light output is directly proportional to the ADP produced and inversely proportional to the kinase inhibition.[14]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Compound 2) in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks. For the final assay plate, dilute these stocks in ASK1 Kinase Buffer so the final DMSO concentration is ≤1%.

  • Reagent Preparation:

    • ASK1 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[14]

    • Enzyme Preparation: Dilute recombinant human ASK1 enzyme in Kinase Buffer to a working concentration (e.g., 6 ng/reaction, to be optimized as per enzyme activity).[14]

    • Substrate/ATP Mix: Prepare a mix containing the kinase substrate (e.g., MKK6) and ATP in Kinase Buffer. The final concentration in the reaction should be at the ATP Km or below for competitive inhibitors (e.g., 25 µM ATP).[14][15]

  • Assay Procedure (384-well plate format):

    • To the appropriate wells, add 1 µL of the diluted test compound or vehicle control (e.g., 5% DMSO in buffer).[14]

    • Add 2 µL of the diluted ASK1 enzyme solution.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[14]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.[14]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[14]

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare Compound Dilution Series C 3. Add Compound, Enzyme, Substrate/ATP to 384-well plate A->C B 2. Prepare Enzyme, Substrate & ATP B->C D 4. Incubate 60 min at Room Temp C->D E 5. Add ADP-Glo™ Reagent (40 min) D->E F 6. Add Kinase Detection Reagent (30 min) E->F G 7. Read Luminescence F->G H 8. Plot Data & Calculate IC50 G->H

Caption: Workflow for the in vitro ASK1 kinase inhibition assay.

Conclusion and Future Directions

The 1-(pyridin-2-yl)piperazine scaffold has proven to be a fertile ground for the development of highly potent and selective ASK1 kinase inhibitors. Through systematic chemical modification, exemplified by the pyridin-2-yl urea series, it is possible to achieve nanomolar potency comparable to clinical candidates like Selonsertib.[3][12] The key to this success lies in the urea moiety's ability to form critical hydrogen bonds with the kinase hinge region, an interaction that anchors the inhibitor within the ATP-binding site.[13]

The SAR data presented here provides a clear roadmap for future optimization. The sensitivity of the scaffold to substitution on the pyridine ring suggests that further exploration of different substituents and positions could lead to even greater potency or improved pharmacokinetic properties.[3] The experimental protocols outlined provide a robust framework for validating these new designs. By combining rational, structure-based design with rigorous in vitro testing, the development of next-generation ASK1 inhibitors for treating a host of stress-induced diseases is a highly attainable goal.

References

A Comparative Analysis of Alpha-1A Adrenergic Receptor Selectivity: Tamsulosin vs. a Novel Pyridine-Phenylpiperazine Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of α1A-Adrenergic Receptor Selectivity in Modern Therapeutics

The alpha-1A adrenergic receptor (α1A-AR), a G-protein coupled receptor (GPCR), is a key player in the sympathetic nervous system's regulation of smooth muscle tone. Its high expression in the human prostate and bladder neck makes it a prime therapeutic target for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3] The therapeutic goal is to antagonize these receptors to induce smooth muscle relaxation, thereby improving urinary flow and alleviating symptoms.[4][5] However, the clinical utility of α1-AR antagonists is intrinsically linked to their subtype selectivity. The α1-adrenergic receptor family comprises three subtypes: α1A, α1B, and α1D. While the α1A subtype is predominant in the prostate, the α1B subtype is primarily found in vascular smooth muscle, where its blockade can lead to cardiovascular side effects such as orthostatic hypotension.[2][5] Consequently, the development of antagonists with high selectivity for the α1A-AR subtype over the α1B-AR subtype is a cornerstone of modern drug discovery in this area.

This guide provides an in-depth, objective comparison of the α1A-AR selectivity of the well-established clinical agent, tamsulosin, with a promising investigational compound from the pyridine-phenylpiperazine class. Due to the limited publicly available pharmacological data on the specific molecule 1-(Pyridin-2-ylcarbonyl)piperazine, this analysis will utilize data for a closely related and extensively characterized S-hydroxy pyridine-phenylpiperazine derivative (henceforth referred to as "Compound 17"), as a representative of this chemical class.[1] This specific analog has demonstrated exceptionally high selectivity for the α1A-AR, offering a valuable benchmark against the established profile of tamsulosin.

Compound Profiles: A Tale of Two Antagonists

Tamsulosin: The Clinical Standard

Tamsulosin is a sulfonamide-based α1-AR antagonist that has been a first-line treatment for BPH for many years.[6][7] It exhibits a notable, though not absolute, selectivity for the α1A and α1D adrenergic receptor subtypes over the α1B subtype.[1][2][8] This selectivity profile is credited with its favorable cardiovascular side effect profile compared to older, non-selective α-blockers.[3] Clinically, tamsulosin effectively improves urinary flow and reduces the symptoms of BPH.[1][3] However, its activity at α1D-receptors, in addition to α1A-receptors, is thought to contribute to side effects such as ejaculatory dysfunction.[2]

The Pyridine-Phenylpiperazine Scaffold: A New Frontier in Selectivity

The pyridine-phenylpiperazine chemical scaffold has emerged as a promising foundation for the development of highly selective α1A-AR antagonists.[1] Research into this class of compounds has led to the identification of molecules with significantly improved selectivity profiles compared to tamsulosin. The representative molecule for this guide, the S-hydroxy enantiomer "Compound 17," was identified through systematic chemical optimization and demonstrates a remarkable preference for the α1A-AR subtype.[1]

Quantitative Comparison of Receptor Selectivity

The selectivity of a compound for different receptor subtypes is quantified through in vitro pharmacological assays. The primary metric for binding affinity is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. Selectivity is then expressed as a ratio of the Ki values for the different receptor subtypes.

Compoundα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)α1B/α1A Selectivity Ratioα1D/α1A Selectivity Ratio
Tamsulosin 0.131.950.18215 1.4
Compound 17 0.7963282.16800 104

Data for Tamsulosin and Compound 17 are derived from Kuo et al. (2000).[1]

As the data clearly illustrates, while tamsulosin shows a 15-fold selectivity for the α1A over the α1B subtype, Compound 17 exhibits an 800-fold selectivity, a dramatic improvement.[1] Furthermore, Compound 17 also demonstrates significantly higher selectivity against the α1D subtype compared to tamsulosin.[1] This enhanced selectivity profile suggests a potential for a more targeted therapeutic effect with a reduced likelihood of side effects mediated by α1B and α1D receptor blockade.

Experimental Determination of α1-Adrenergic Receptor Selectivity

The determination of a compound's receptor selectivity profile is a multi-step process that relies on robust and validated in vitro assays. The two cornerstones of this process are radioligand binding assays to determine affinity and functional assays to assess the compound's ability to modulate receptor signaling.

Workflow for Determining α1-AR Selectivity

G cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Activity Assessment start Test Compound (e.g., Tamsulosin, Compound 17) mem_prep Membrane Preparation from Cells Expressing α1A, α1B, or α1D Receptors start->mem_prep binding_assay Competitive Radioligand Binding Assay mem_prep->binding_assay data_analysis_ki Data Analysis: Determine IC50 and Calculate Ki binding_assay->data_analysis_ki selectivity_ratio Calculate Selectivity Ratios (Ki α1B / Ki α1A) & (Ki α1D / Ki α1A) data_analysis_ki->selectivity_ratio functional_assay Functional Assay (e.g., Calcium Mobilization) selectivity_ratio->functional_assay data_analysis_ic50 Data Analysis: Determine IC50/EC50 functional_assay->data_analysis_ic50 uroselectivity Ex Vivo Tissue Assays (e.g., Prostate vs. Aorta Contraction) data_analysis_ic50->uroselectivity

Caption: Workflow for assessing α1-AR selectivity.

Detailed Experimental Protocols

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

  • Objective: To determine the inhibition constant (Ki) of the test compound for each of the α1A, α1B, and α1D adrenergic receptor subtypes.

  • Principle: The test compound is incubated at various concentrations with a preparation of cell membranes containing a specific α1-AR subtype and a fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin). The amount of radioligand bound to the receptor is measured in the presence of the competing test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines (e.g., HEK293 or CHO cells) stably transfected with the cDNA encoding for human α1A, α1B, or α1D adrenergic receptors.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Perform differential centrifugation to isolate the cell membrane fraction, which is rich in the target receptors.[10][11]

    • Resuspend the membrane pellets in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., tamsulosin or Compound 17).

    • To determine non-specific binding, add a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., phentolamine) to a set of control wells.

    • Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-prazosin) to all wells.

  • Incubation and Filtration:

    • Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

This assay measures the ability of an antagonist to block the functional response of the receptor to an agonist. Since α1-adrenergic receptors are Gq-coupled, their activation leads to an increase in intracellular calcium concentration.[12][13][14]

  • Objective: To determine the potency of the test compound as an antagonist by measuring its ability to inhibit agonist-induced calcium release.

  • Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. The cells are then pre-incubated with the antagonist before being stimulated with an agonist (e.g., phenylephrine). The antagonist's potency is determined by its ability to reduce the agonist-induced increase in fluorescence.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Seed cells stably expressing one of the α1-AR subtypes in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

    • Incubate the cells to allow for the de-esterification of the dye, trapping it inside the cells.

  • Compound Addition and Signal Detection:

    • Pre-incubate the cells with various concentrations of the antagonist (tamsulosin or Compound 17).

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Add a fixed concentration of an α1-AR agonist (e.g., phenylephrine) to stimulate the receptors.

    • Monitor the fluorescence intensity in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the antagonist.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.

Conclusion and Future Directions

The comparative analysis reveals that while tamsulosin is an effective and relatively selective α1A/α1D-AR antagonist, novel compounds from the pyridine-phenylpiperazine class, such as the representative Compound 17, offer a significantly higher degree of selectivity for the α1A-AR subtype.[1] This superior selectivity, particularly over the α1B-AR, holds the promise of a wider therapeutic window and a reduced risk of cardiovascular side effects.

The experimental protocols detailed herein represent the gold standard for characterizing the affinity and functional activity of new chemical entities at GPCRs. For researchers and drug development professionals, the application of these rigorous methods is paramount in identifying and advancing drug candidates with optimized selectivity profiles. The journey from a promising chemical scaffold like the pyridine-phenylpiperazines to a clinically approved therapeutic is long and arduous, but the foundational in vitro selectivity data provides the critical rationale for further preclinical and clinical investigation. Future studies should focus on the in vivo efficacy and safety of these highly selective compounds to ascertain if their enhanced in vitro selectivity translates into a tangible clinical benefit for patients with BPH.

References

Comparative Efficacy Analysis: Pyridinylpiperazine Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Performance

The piperazine ring is a well-established pharmacophore present in numerous approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold.[1][2][3][4] When coupled with a pyridine moiety, it gives rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects.[3][5][6][7] This guide will delve into the specific application of pyridinylpiperazine derivatives as urease inhibitors, a class of compounds with therapeutic potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[1]

In Vitro Efficacy: A Quantitative Comparison of Urease Inhibition

The initial assessment of a compound's therapeutic potential often begins with in vitro enzymatic assays. These assays provide a quantitative measure of a compound's ability to interact with its molecular target in a controlled environment. In the case of our representative pyridinylpiperazine derivatives, the target is the enzyme urease.

A study on a series of 1-(3-nitropyridin-2-yl)piperazine derivatives demonstrated their potent inhibitory activity against urease.[1] The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, was determined for these compounds and compared against thiourea, a standard urease inhibitor.

CompoundIC50 (µM)
Derivative 5b 2.0 ± 0.73
Derivative 7e 2.24 ± 1.63
Precursor Compound 3 3.90 ± 1.91
Thiourea (Standard) 23.2 ± 11.0
Table 1: In Vitro Urease Inhibition Data.[1]

The data clearly indicates that the synthesized pyridinylpiperazine derivatives exhibit significantly greater potency than the standard inhibitor, thiourea.[1] This marked improvement in potency is a compelling reason to advance these compounds to further stages of preclinical testing.

Experimental Protocol: In Vitro Urease Inhibition Assay

The following is a detailed protocol for assessing the in vitro urease inhibitory activity of test compounds.

Objective: To determine the IC50 value of test compounds against urease.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Indophenol reagent

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Thiourea (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (thiourea).

  • In a 96-well plate, add 25 µL of each test compound dilution, 25 µL of urease enzyme solution, and 55 µL of phosphate buffer to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 55 µL of urea solution to each well.

  • Incubate the plate at 37°C for 50 minutes.

  • Stop the reaction and develop the color by adding 45 µL of phenol reagent and 70 µL of alkali reagent (components of the indophenol method).

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Incubation_1 Incubate Compound + Enzyme Compound_Dilution->Incubation_1 Enzyme_Prep Prepare Urease Solution Enzyme_Prep->Incubation_1 Buffer_Prep Prepare Phosphate Buffer Buffer_Prep->Incubation_1 Reaction_Start Add Urea to Initiate Reaction Incubation_1->Reaction_Start Incubation_2 Incubate for Reaction Reaction_Start->Incubation_2 Reaction_Stop Add Indophenol Reagents Incubation_2->Reaction_Stop Absorbance Measure Absorbance at 630 nm Reaction_Stop->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the in vitro urease inhibition assay.

Mechanism of Action: Disrupting Bacterial Survival

Urease is a crucial enzyme for the survival of certain pathogenic bacteria, such as H. pylori, in the acidic environment of the stomach.[1] It catalyzes the hydrolysis of urea to produce ammonia, which neutralizes gastric acid and allows the bacteria to colonize the stomach lining.[1] By inhibiting urease, pyridinylpiperazine derivatives disrupt this protective mechanism, rendering the bacteria more susceptible to the host's acidic environment.

Urease_MOA Urea Urea Urease Urease Enzyme (e.g., from H. pylori) Urea->Urease Substrate Ammonia Ammonia (NH3) Urease->Ammonia Catalyzes Hydrolysis Acid_Neutralization Neutralization of Gastric Acid (HCl) Ammonia->Acid_Neutralization Bacterial_Survival Bacterial Survival and Colonization Acid_Neutralization->Bacterial_Survival Pyridinylpiperazine Pyridinylpiperazine Derivative Pyridinylpiperazine->Urease Inhibits

Caption: Mechanism of action of pyridinylpiperazine derivatives as urease inhibitors.

Bridging the Gap: From In Vitro Potency to In Vivo Efficacy

While potent in vitro activity is a prerequisite, it does not guarantee success in vivo. The journey to demonstrating efficacy in a living organism introduces a multitude of variables, including absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. A well-designed in vivo study is crucial to assess the true therapeutic potential of a compound.

For a urease inhibitor, a common in vivo model is the H. pylori-infected mouse model. This model allows for the evaluation of a compound's ability to reduce the bacterial load in the stomach.

Experimental Protocol: In Vivo Efficacy in an H. pylori Infection Model

Objective: To evaluate the in vivo efficacy of a test compound in reducing H. pylori colonization in a mouse model.

Materials:

  • C57BL/6 mice

  • H. pylori strain (e.g., SS1)

  • Brucella broth

  • Test compound formulated for oral administration

  • Vehicle control

  • Standard-of-care antibiotic (e.g., clarithromycin)

  • Urease test kits

  • Histology supplies

Procedure:

  • Acclimate mice for one week before the start of the experiment.

  • Inoculate mice with a suspension of H. pylori via oral gavage.

  • After two weeks to allow for stable infection, confirm colonization in a subset of mice.

  • Randomly assign the remaining infected mice to treatment groups: vehicle control, test compound, and positive control (antibiotic).

  • Administer the treatments orally once or twice daily for a specified period (e.g., 7-14 days).

  • At the end of the treatment period, euthanize the mice and collect their stomachs.

  • Process one half of each stomach for a rapid urease test and the other half for quantitative culture of H. pylori and histological analysis.

  • Quantify the bacterial load (colony-forming units per gram of stomach tissue).

  • Analyze the data statistically to compare the bacterial load in the treatment groups to the vehicle control group.

A successful correlation between in vitro and in vivo data would be demonstrated if the potent urease inhibitors identified in the enzymatic assays also show a significant reduction in H. pylori colonization in the infected mice.

Comparative Analysis with an Alternative Compound

To provide a comprehensive evaluation, it is essential to compare the performance of the pyridinylpiperazine derivatives with an alternative therapeutic agent. In the context of H. pylori infection, a standard-of-care antibiotic such as clarithromycin serves as a relevant comparator.

ParameterPyridinylpiperazine Derivative (Hypothetical)Clarithromycin (Established)
Mechanism of Action Urease InhibitionInhibition of bacterial protein synthesis
Spectrum of Activity Narrow (specific to urease-producing bacteria)Broad (effective against a wide range of bacteria)
Potential for Resistance Novel target, potentially lower resistance ratesEstablished resistance is a significant clinical concern
In Vitro Potency High (low µM IC50 against urease)High (low µg/mL MIC against H. pylori)
In Vivo Efficacy To be determined in animal modelsClinically proven efficacy, but resistance is a challenge

This comparative table highlights the distinct advantages and potential disadvantages of each compound class. While clarithromycin has a proven track record, the emergence of resistance necessitates the development of novel agents like the pyridinylpiperazine derivatives that act on different molecular targets.

Conclusion and Future Directions

The pyridinylpiperazine scaffold represents a promising starting point for the development of novel therapeutic agents. The potent in vitro urease inhibitory activity of 1-(3-nitropyridin-2-yl)piperazine derivatives underscores their potential for treating infections caused by urease-dependent pathogens.[1] The critical next step is to establish a clear correlation between this in vitro potency and in vivo efficacy in relevant animal models. Future research should focus on optimizing the ADME properties of these compounds to ensure adequate bioavailability at the site of infection. Furthermore, comprehensive toxicity studies will be essential to establish a safe therapeutic window. By systematically bridging the gap between in vitro and in vivo data, researchers can confidently advance the most promising pyridinylpiperazine derivatives toward clinical development.

References

A Senior Application Scientist's Guide to the Structural Comparison of Co-crystals of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of the Piperazine Scaffold in Crystal Engineering

In the landscape of pharmaceutical sciences, the pursuit of Active Pharmaceutical Ingredients (APIs) with optimal physicochemical properties is a perpetual challenge. Poor aqueous solubility, low stability, and suboptimal bioavailability can impede the development of otherwise promising drug candidates. Co-crystallization, a technique rooted in the principles of crystal engineering, has emerged as a powerful strategy to modulate these properties without altering the intrinsic pharmacological activity of the API.[1]

At the heart of this strategy lies the selection of a suitable co-former, a molecule that can engage in robust, non-covalent interactions with the API to form a new crystalline solid. Piperazine, a simple six-membered heterocycle with two secondary amine groups in opposite positions, stands out as a particularly versatile and effective building block in co-crystal design.[2] Its two nitrogen atoms act as excellent hydrogen bond donors and acceptors, enabling the formation of predictable and stable supramolecular synthons—structural motifs built from intermolecular interactions.[2]

This guide offers a comparative structural analysis of co-crystals formed with piperazine and its derivatives. We will delve into the nuanced interplay of intermolecular forces, compare the structural landscapes formed with different classes of co-formers, and explore how substitutions on the piperazine ring influence the resulting crystal packing. This analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with the insights needed to rationally design piperazine-based co-crystals with tailored properties.

Part 1: The Piperazine Supramolecular Synthon - A Structural Cornerstone

The predictability of co-crystal formation often hinges on the reliability of supramolecular synthons. The piperazine ring, with its dual N-H hydrogen bond donors, readily forms highly stable and predictable hydrogen-bonded networks with various functional groups.

The most common and robust synthon involves the interaction of piperazine with carboxylic acids. This typically results in a supramolecular heterosynthon where the acidic protons of two carboxylic acid groups form hydrogen bonds with the nitrogen atoms of a single piperazine molecule. This interaction is a cornerstone of co-crystal engineering with piperazine derivatives.[3] A similar, strong O-H···N heterosynthon is also consistently formed with phenolic co-formers, where the hydroxyl group of the phenol interacts with a piperazine nitrogen.[4]

Caption: Common supramolecular heterosynthons formed by piperazine.

Part 2: Comparative Structural Analysis of Piperazine Derivative Co-crystals

The true utility of piperazine in crystal engineering is revealed through a comparative analysis of its co-crystals with different molecular partners and the impact of substitutions on its own structure.

Co-crystals with Dicarboxylic Acids vs. Phenolic Co-formers

The choice of co-former class significantly influences the resulting co-crystal architecture. While both dicarboxylic acids and phenols form robust hydrogen bonds with piperazine, the nature of these interactions and the overall crystal packing can differ substantially.

  • Dicarboxylic Acids: These co-formers possess two carboxylic acid groups, allowing them to bridge multiple piperazine molecules, often leading to the formation of extended one-, two-, or three-dimensional networks. An in-silico screening of 61 phenylpiperazine derivatives with nine different dicarboxylic acids concluded that these acids are excellent co-formers, not only due to a high propensity for co-crystallization but also for their potential to significantly enhance solubility.[3] The length and flexibility of the alkyl chain separating the two carboxylic acid groups in the co-former can lead to different polymorphic forms of the co-crystal.

  • Phenolic Co-formers: Phenols, having one primary hydrogen bond donor group (the hydroxyl group), tend to form discrete piperazine-phenol units. A systematic study of co-crystals formed between piperazine and cresol isomers (o-, m-, and p-cresol) revealed that while the primary O-H···N hydrogen bond was consistent across all isomers, the overall crystal packing varied due to subtle differences in other weak interactions like N-H···π bonds.[4] This highlights that even minor changes in the co-former's structure can lead to different supramolecular assemblies.[4] The study also demonstrated that the supramolecular synthons formed in solution are often precursors to the final co-crystal structure.[4]

The Impact of N-Substitution on the Piperazine Ring

Modifying the piperazine ring itself, by substituting one or both of the nitrogen atoms, dramatically alters its hydrogen-bonding capabilities and, consequently, its co-crystal forming behavior.

  • N-Monosubstitution (e.g., N-methylpiperazine): Replacing one N-H group with a non-hydrogen bonding group (like a methyl group) reduces the number of hydrogen bond donors by half. This can lead to the formation of different supramolecular synthons or prevent co-crystal formation altogether with certain co-formers.

  • N,N'-Disubstitution (e.g., N,N'-dimethylpiperazine): With both N-H groups substituted, the piperazine derivative can no longer act as a hydrogen bond donor, although the nitrogen atoms can still function as acceptors. This fundamental change often precludes the formation of the classic piperazine-dicarboxylic acid or piperazine-phenol synthons. Crystal structures of N,N'-disubstituted piperazines are primarily governed by weaker van der Waals forces and C-H···O or C-H···π interactions, leading to distinctly different packing motifs compared to their unsubstituted or monosubstituted counterparts.[5] A comparative analysis of piperazine, N-methylpiperazine, and N,N'-dimethylpiperazine as aqueous solvents for CO2 capture highlighted differences in their physicochemical properties, which can be correlated back to their differing intermolecular interaction capabilities.[6]

Part 3: Experimental Protocols for Synthesis and Characterization

The successful formation and validation of piperazine derivative co-crystals rely on a systematic experimental approach, from synthesis to comprehensive characterization.

Co-crystal Synthesis: Common Methodologies

Two primary methods are widely employed for the synthesis of piperazine co-crystals:

  • Liquid-Assisted Grinding (LAG): This mechanochemical method is highly efficient for screening potential co-crystal formers and for producing bulk quantities of co-crystal powder.

    • Step 1: The API (piperazine derivative) and co-former are combined in a specific stoichiometric ratio (e.g., 1:1 or 1:2) in a milling jar.

    • Step 2: A small amount of a suitable solvent (e.g., ethanol, methanol, or water) is added to the solid mixture. The liquid acts as a catalyst to facilitate molecular mobility and rearrangement.

    • Step 3: The mixture is milled at a set frequency for a predetermined duration (e.g., 30-60 minutes).

    • Step 4: The resulting powder is collected and analyzed to confirm co-crystal formation.

    Causality: LAG is often preferred for initial screening due to its speed, minimal solvent usage, and its ability to sometimes produce co-crystal phases that are not accessible from solution.[4]

  • Solution Crystallization: This method is typically used to grow single crystals of high quality, which are essential for definitive structure determination by Single-Crystal X-ray Diffraction (SCXRD).

    • Step 1: The piperazine derivative and co-former are dissolved in a suitable solvent or solvent mixture, often with gentle heating to ensure complete dissolution.

    • Step 2: The solution is allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over several days.

    • Step 3: As the solution becomes supersaturated, co-crystals will begin to form.

    • Step 4: The crystals are harvested, washed with a small amount of cold solvent, and dried.

    Causality: Slow evaporation or cooling reduces the rate of nucleation, allowing for the growth of larger, more ordered single crystals suitable for X-ray analysis.[7]

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization API API (Piperazine Derivative) LAG Liquid-Assisted Grinding API->LAG Solution Solution Crystallization API->Solution Coformer Co-former Coformer->LAG Coformer->Solution PXRD PXRD (Phase Purity) LAG->PXRD SCXRD SCXRD (Structure) Solution->SCXRD DSC_TGA DSC/TGA (Thermal Properties) PXRD->DSC_TGA SCXRD->DSC_TGA FTIR FTIR (Bonding) DSC_TGA->FTIR

Caption: A typical experimental workflow for co-crystal synthesis and characterization.

Structural and Physicochemical Characterization

A multi-technique approach is essential to unequivocally confirm co-crystal formation and to characterize its properties.

  • Powder X-ray Diffraction (PXRD): This is the primary tool for routine analysis. The PXRD pattern of a co-crystal is unique and distinct from the patterns of the individual components or their simple physical mixture.[2]

  • Single-Crystal X-ray Diffraction (SCXRD): The "gold standard" for structural analysis, SCXRD provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the formation of a co-crystal and revealing the details of intermolecular interactions.[2]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC is used to determine the melting point of the co-crystal, which is typically a single, sharp endotherm different from the melting points of the starting materials. TGA provides information on the thermal stability and the presence of solvent molecules in the crystal lattice.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to probe the hydrogen bonding interactions in the co-crystal. For example, the formation of an O-H···N hydrogen bond between a carboxylic acid and piperazine results in a characteristic shift of the O-H and N-H stretching frequencies.[4]

Part 4: From Structure to Properties - A Performance Comparison

The ultimate goal of co-crystal engineering is to improve the physicochemical properties of an API. The structural arrangements of piperazine co-crystals directly influence their performance.

Co-crystal SystemStoichiometry (API:Co-former)Key Structural FeatureMelting Point (°C)Solubility EnhancementReference
Daidzein-Piperazine1:1O-H···N hydrogen bonds forming a chain structure.~230.5 °C3.1 to 60.8-fold increase in various media.[2]
Resveratrol-Piperazine1:1O-H···N hydrogen bonds between resveratrol's hydroxyl groups and piperazine's nitrogen atoms.~205.6 °CUp to 16% increase in aqueous solubility.[4]
Brexpiprazole-Catechol1:1Strong O–H⋯N hydrogen bonds between the piperazine ring of brexpiprazole and catechol.Not specifiedImproved chemical stability, preventing degradation.[7]

This table clearly demonstrates the link between the formation of piperazine-mediated co-crystals and the enhancement of key pharmaceutical properties. For instance, the Daidzein-Piperazine co-crystal exhibits a remarkable increase in solubility, attributed to the new hydrogen bonding network that disrupts the strong intermolecular forces in pure Daidzein.[2] Similarly, the Resveratrol-Piperazine co-crystal shows a notable, albeit more modest, improvement in solubility.[4] In the case of Brexpiprazole, co-crystallization with catechol enhances its chemical stability by engaging the reactive piperazine nitrogen in a strong hydrogen bond, thereby protecting it from degradation.[7]

Structure_Property_Relationship Structure Crystal Structure (Intermolecular Interactions, Packing) Properties Physicochemical Properties (Solubility, Stability, Melting Point) Structure->Properties Dictates Performance Pharmaceutical Performance (Bioavailability, Therapeutic Efficacy) Properties->Performance Impacts

Caption: The logical relationship between crystal structure, physicochemical properties, and pharmaceutical performance.

Conclusion

The piperazine scaffold is a robust and versatile tool in the field of pharmaceutical co-crystal engineering. Its ability to form predictable and strong supramolecular synthons, particularly with carboxylic acids and phenols, allows for the rational design of new solid forms of APIs. As demonstrated, the choice of co-former class and the presence of substituents on the piperazine ring itself are critical factors that dictate the final crystal structure. This structure, in turn, governs the physicochemical properties of the co-crystal, often leading to significant improvements in solubility, stability, and bioavailability. The experimental methodologies outlined provide a clear pathway for the synthesis and comprehensive characterization of these novel materials, bridging the gap between molecular design and improved pharmaceutical performance.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyridin-2-ylcarbonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(Pyridin-2-ylcarbonyl)piperazine. As a compound utilized in complex research and development, its end-of-life management is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety protocols.

Core Principles: Hazard Identification and Risk Assessment

Effective disposal begins with a thorough understanding of the substance's inherent risks. This compound is a heterocyclic compound combining the structural features of both pyridine and piperazine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a reliable hazard profile can be synthesized by examining its constituent moieties and closely related analogs.

  • Piperazine Derivatives: These compounds are known to cause severe skin burns and eye damage.[1][2][3][4] They can also act as sensitizers, potentially causing allergic skin reactions or asthma-like symptoms if inhaled.[2][3]

  • Pyridine Derivatives: Pyridine and its analogs are typically flammable liquids and vapors with a pungent, unpleasant odor.[5][6][7] Inhalation can irritate the respiratory system, and exposure may lead to symptoms like headaches, dizziness, and nausea.[7][8]

Therefore, this compound must be managed as a hazardous substance, with protocols reflecting risks of corrosivity, irritation, sensitization, and potential flammability. All chemical waste must be considered hazardous unless determined otherwise by a qualified professional, in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines administered by the EPA.[9][10]

Essential Preparatory Steps: Safe Handling and Storage of Waste

Proper containment from the point of generation is a foundational requirement for safe disposal. All personnel generating chemical waste must adhere to the laboratory's written Chemical Hygiene Plan (CHP), a mandate under OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12][13][14]

Waste Accumulation Protocol:

  • Container Selection: Use only designated, chemically compatible waste containers. High-density polyethylene (HDPE) or glass containers are generally appropriate.[5] Never use food-grade containers like milk jugs.[9]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of any solvents or mixtures.[15][16]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[9][16] Crucially, ensure it is segregated from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent dangerous reactions.[17][18][19]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[9][16] This is a critical step to prevent the release of vapors and is a common point of regulatory scrutiny.

Personnel Protection: A Non-Negotiable Protocol

Personal Protective Equipment (PPE) is the primary barrier between the researcher and chemical hazards. The selection of appropriate PPE must be based on a thorough risk assessment for all handling and disposal procedures.

Hazard Class Required Personal Protective Equipment (PPE) Rationale & Causality
Skin & Eye Contact Chemical Splash Goggles & Face Shield: Must conform to ANSI Z87.1 standards.[20] Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended.[5][19] Avoid latex. Lab Coat: Fully buttoned, flame-retardant material preferred.The piperazine moiety presents a significant risk of causing severe skin burns and serious eye damage.[2][3] Full facial protection and appropriate gloves are essential to prevent irreversible tissue damage.
Inhalation Work within a Certified Chemical Fume Hood: Ensure proper airflow before beginning work.[5][8] Respiratory Protection (if required): If procedures may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[13][17][18]Pyridine-like compounds can be volatile and irritating to the respiratory tract.[7] Engineering controls like a fume hood are the primary method of exposure prevention. Respirators are a secondary measure for specific high-risk tasks.
Accidental Spills All PPE listed above.A spill represents the highest potential for simultaneous skin, eye, and respiratory exposure. Full protection is mandatory during cleanup operations.

Standard Operating Procedure: Waste Disposal Workflow

The disposal of this compound and associated materials must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash.

Disposal of Unused or Expired Chemical:
  • Verification: Confirm the container is properly labeled with the chemical name and associated hazards.

  • Containment: Ensure the container is securely sealed and free of external contamination. If the primary container is compromised, place it within a larger, compatible, and sealed container (over-packing).

  • Documentation: Complete a hazardous waste pickup request form as required by your institution's Environmental Health & Safety (EHS) department.

  • Transfer: Store the sealed container in your lab's designated SAA until it is collected by trained EHS personnel or a licensed hazardous waste contractor.[10][21]

Disposal of Contaminated Labware (e.g., pipette tips, vials, gloves):
  • Gross Decontamination: To the extent possible, remove residual chemical from the items.

  • Segregation: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container (e.g., a lined box or a designated pail). The label must indicate "Hazardous Waste" and list the chemical contaminant.

  • Final Disposal: This container is managed as hazardous solid waste and must be collected by your institution's EHS department for disposal, likely via incineration.

The following diagram outlines the decision-making process for proper waste stream management.

DisposalWorkflow cluster_waste_type Waste Characterization cluster_containment Containment Protocol cluster_final Final Disposition start Identify Waste Stream (this compound) unused_chem Unused/Expired Chemical start->unused_chem contaminated_labware Contaminated Labware (Gloves, Vials, Tips) start->contaminated_labware spill_cleanup Spill Cleanup Debris (Absorbents) start->spill_cleanup contain_liquid Secure in original or compatible, sealed container. Label as 'Hazardous Waste'. unused_chem->contain_liquid contain_solid Collect in a dedicated, labeled solid waste container. Label as 'Hazardous Waste'. contaminated_labware->contain_solid spill_cleanup->contain_solid ehs_pickup Store in Satellite Accumulation Area (SAA). Request EHS Pickup. contain_liquid->ehs_pickup contain_solid->ehs_pickup final_disposal Transfer to Licensed Hazardous Waste Disposal Facility ehs_pickup->final_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.